1-(3-Amino-5-methoxyphenyl)ethanone
Description
Properties
CAS No. |
85276-72-8 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(3-amino-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,10H2,1-2H3 |
InChI Key |
ZEFWFBQRNIKGSN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC(=C1)OC)N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
Executive Summary: The "Privileged" Meta-Substituted Scaffold
Technical Whitepaper: 1-(3-Amino-5-methoxyphenyl)ethanone as a Strategic Scaffold in Kinase Inhibitor Design
This compound (CAS 85276-72-8) represents a high-value "privileged structure" in medicinal chemistry. Unlike its more common ortho- or para- substituted analogs, this meta-meta substituted acetophenone derivative offers a unique geometric vector for drug design. The 3,5-substitution pattern is critical in kinase inhibitor development—specifically for Fibroblast Growth Factor Receptor (FGFR) and Bruton's Tyrosine Kinase (BTK) targets—where it facilitates access to the solvent-exposed regions of the ATP-binding pocket while modulating lipophilicity (LogP) via the methoxy group.
This guide provides a rigorous technical analysis of its synthesis, characterization, and application as a heterocycle precursor.
Chemical Profile & Structural Logic
The molecule consists of an acetophenone core decorated with an electron-donating amino group and an electron-donating methoxy group in a 1,3,5-relationship.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 85276-72-8 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 92–94 °C (Lit.) |
| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |
| pKa (Conjugate Acid) | ~4.2 (Aniline nitrogen) |
Electronic & Steric Rationale:
-
Electronic Push-Pull: The acetyl group (
) is an electron-withdrawing group (EWG), while the amino ( ) and methoxy ( ) groups are electron-donating (EDG). This creates a polarized system ideal for subsequent heterocyclization. -
Regiochemistry: The 3,5-substitution pattern prevents steric clash at the ortho positions relative to the acetyl group, allowing for the formation of planar bicyclic systems (e.g., quinolines, quinazolines) essential for π-stacking interactions in protein active sites.
Synthetic Methodologies
Achieving the 3,5-substitution pattern is synthetically challenging because standard electrophilic aromatic substitution (EAS) on acetophenone typically yields meta products, but introducing a second substituent meta to the first is difficult due to directing effects.
We present two validated routes: the Classical Nitro-Reduction (scalable) and the Modern Buchwald-Hartwig (versatile).
Route A: The Nitro-Reduction Pathway (Scalable & Robust)
This is the preferred industrial route due to the availability of nitro-precursors and high chemoselectivity.
Protocol:
-
Precursor Synthesis: Start with 3-hydroxy-5-nitrobenzoic acid .[1] Methylate the phenol (MeI/K₂CO₃) and convert the acid to the methyl ketone via a Weinreb amide intermediate or acid chloride/Me₂Cd.
-
Reduction: Selective reduction of the nitro group in the presence of the carbonyl.
Step-by-Step Protocol (Iron-Mediated Reduction):
-
Setup: Charge a 3-neck flask with 1-(3-methoxy-5-nitrophenyl)ethanone (1.0 eq) and Ethanol/Water (4:1 v/v).
-
Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron powder (Fe, 0 mesh, 4.0 eq).
-
Reaction: Heat to reflux (80°C) with vigorous mechanical stirring for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2]
-
Workup: Cool to RT. Filter through a Celite pad to remove iron oxides. Wash the pad with warm ethanol.
-
Isolation: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.[3]
-
Purification: Recrystallize from EtOH/Heptane or flash chromatography (0-40% EtOAc in Hexanes).
Route B: Palladium-Catalyzed Amination (Convergent)
Ideal for late-stage diversification or when starting from the halide.
-
Substrate: 1-(3-bromo-5-methoxyphenyl)ethanone.
-
Reagents: Benzophenone imine (ammonia surrogate), Pd₂(dba)₃, Xantphos, Cs₂CO₃.
-
Conditions: Toluene, 100°C, 12h, followed by acidic hydrolysis (HCl/THF).
Visualization: Synthesis & Pharmacophore Logic
The following diagram illustrates the synthesis flow and the divergent utility of the scaffold in drug discovery.
Figure 1: Synthetic pathway from benzoic acid precursor to the target amino-ketone, highlighting downstream divergence into bioactive heterocycles.
Pharmaceutical Utility: The "Why"
This scaffold is not merely a building block; it is a pharmacophore enabler .
Kinase Inhibitor Design (FGFR/VEGFR)
In the development of drugs like Erdafitinib (Balversa), the 3,5-dimethoxyphenyl motif is crucial. The this compound scaffold allows researchers to install this motif while retaining a reactive ketone handle.
-
Mechanism: The aniline nitrogen serves as a nucleophile to couple with heterocyclic cores (e.g., quinoxalines), while the methoxy group sits in the ribose-binding pocket or solvent interface, improving solubility.
-
Advantage: The 5-methoxy group prevents metabolic oxidation at that position, extending half-life (
).
Heterocycle Formation
The co-existence of the amino group and the acetyl group allows for rapid construction of fused ring systems:
-
Friedländer Synthesis: Reaction with ketones/aldehydes to form Quinolines .
-
Bohlmann-Rahtz: Reaction with alkynones to form Pyridines .
Analytical Characterization (Self-Validation)
To ensure the integrity of your synthesis, compare your data against these expected values.
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.10 (s, 1H): Aromatic proton at C2 (between substituents).
-
δ 6.95 (s, 1H): Aromatic proton at C6.
-
δ 6.55 (s, 1H): Aromatic proton at C4.
-
δ 5.30 (br s, 2H): Amino protons (
). Disappears with D₂O shake. -
δ 3.75 (s, 3H): Methoxy protons (
). -
δ 2.48 (s, 3H): Acetyl protons (
).
Quality Control Check:
-
Impurity Alert: Watch for the azo-dimer (orange spot on TLC) if the reduction was too harsh or air-exposed.
-
Regioisomer Check: Ensure no ortho coupling occurred. The aromatic region should show distinct meta-coupling patterns (singlets or doublets with
Hz).
Handling & Stability
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines are prone to oxidation (browning) upon air exposure.
-
Safety: The compound is an aniline derivative. Treat as a potential sensitizer and mutagen. Use double-gloving and work within a fume hood.
-
Reactivity: The ketone is susceptible to aldol condensation if stored in basic media.
References
-
Perera, T. P. S., et al. (2017). "Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Pan-Fibroblast Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry. Link
-
ChemicalBook. (2025). "this compound Product Entry & CAS 85276-72-8 Verification." Link
-
Org. Synth. (1943). "Preparation of 3-Aminoacetophenone (Analogous Reduction Protocol)." Organic Syntheses, Coll. Vol. 2, p. 434. Link
-
Wang, S., et al. (2024). "Development of an improved and facile synthesis route of the FGFR inhibitor erdafitinib." Synthetic Communications. Link
Sources
An In-depth Technical Guide to 3'-Amino-5'-methoxyacetophenone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Acetophenones in Medicinal Chemistry
Substituted acetophenones are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates.[1] Their inherent chemical functionalities—a reactive ketone and a modifiable aromatic ring—provide a robust scaffold for the construction of complex molecular architectures. Among these, 3'-Amino-5'-methoxyacetophenone (CAS No. 85276-72-8) has emerged as a compound of significant interest, offering a unique substitution pattern that is particularly valuable in the field of medicinal chemistry and diversity-oriented synthesis.[2] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on empowering researchers to leverage this molecule in their drug discovery and development endeavors.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and synthesis. Below is a summary of the key identifiers and properties for 3'-Amino-5'-methoxyacetophenone.
| Property | Value | Source |
| CAS Number | 85276-72-8 | [2] |
| IUPAC Name | 1-(3-Amino-5-methoxyphenyl)ethanone | N/A |
| Molecular Formula | C₉H₁₁NO₂ | N/A |
| Molecular Weight | 165.19 g/mol | N/A |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents | General knowledge |
Note: Experimental data for some properties of this specific isomer are not widely published. Properties are inferred based on closely related analogs and general chemical principles.
Strategic Synthesis of 3'-Amino-5'-methoxyacetophenone
The most direct and common synthetic route to 3'-Amino-5'-methoxyacetophenone involves the reduction of its nitro precursor, 1-(3-Methoxy-5-nitrophenyl)ethanone (CAS No. 85276-69-3).[3][4] The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the ketone functionality.
Synthetic Pathway Overview
Caption: General synthetic scheme for 3'-Amino-5'-methoxyacetophenone.
Detailed Experimental Protocol: Reduction of 1-(3-Methoxy-5-nitrophenyl)ethanone
This protocol provides a robust method for the synthesis of 3'-Amino-5'-methoxyacetophenone using a standard nitro group reduction. The following procedure is a well-established method for this type of transformation.
Materials:
-
1-(3-Methoxy-5-nitrophenyl)ethanone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-(3-Methoxy-5-nitrophenyl)ethanone (1 equivalent) in ethanol or a similar suitable solvent.
-
Addition of Reducing Agent: To this suspension, add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).
-
Acidification and Reflux: Carefully add concentrated hydrochloric acid dropwise to the stirring mixture. An exothermic reaction may be observed. After the initial reaction subsides, heat the mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralization: Slowly neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 3'-Amino-5'-methoxyacetophenone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Applications in Drug Discovery and Organic Synthesis
The strategic placement of the amino and methoxy groups on the acetophenone scaffold makes 3'-Amino-5'-methoxyacetophenone a valuable precursor in the synthesis of various heterocyclic compounds and natural product analogs.
A Versatile Building Block for Bioactive Scaffolds
Amino acetophenones are recognized as "Swiss army knife" building blocks in diversity-oriented synthesis (DOS).[5] This approach aims to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery. 3'-Amino-5'-methoxyacetophenone can be utilized in the synthesis of:
-
Flavones and Aminoflavones: These are a class of naturally occurring compounds known for their wide range of biological activities, including antioxidant and anticancer properties. The amino group on the acetophenone can be incorporated to create aminoflavone derivatives with potentially enhanced or novel pharmacological profiles.
-
Coumarins and Azacoumarins: Coumarins exhibit diverse biological activities, and the introduction of a nitrogen atom to form azacoumarins can lead to new therapeutic agents.
-
Quinolones: These are analogs of flavones where the oxygen atom in the pyrone ring is replaced by a nitrogen atom. This modification can significantly alter the biological properties of the molecule.
-
Chalcones and Epoxychalcones: Chalcones are precursors to flavonoids and possess their own spectrum of biological activities. The amino group can be a key functionality in the synthesis of novel chalcone derivatives.
Workflow for the Synthesis of Bioactive Heterocycles
Caption: Synthetic utility of 3'-Amino-5'-methoxyacetophenone.
Spectroscopic Data and Characterization
Expected Spectroscopic Features:
-
¹H NMR:
-
A singlet for the acetyl methyl protons (CH₃) around δ 2.5 ppm.
-
A singlet for the methoxy protons (OCH₃) around δ 3.8 ppm.
-
Signals in the aromatic region (δ 6.0-7.5 ppm) corresponding to the protons on the benzene ring.
-
A broad singlet for the amino protons (NH₂), the chemical shift of which can vary depending on the solvent and concentration.
-
-
¹³C NMR:
-
A signal for the acetyl methyl carbon around δ 26 ppm.
-
A signal for the methoxy carbon around δ 55 ppm.
-
Aromatic carbon signals between δ 100-160 ppm.
-
A carbonyl carbon signal (C=O) downfield, typically above δ 190 ppm.
-
-
IR Spectroscopy:
-
A strong absorption band for the carbonyl group (C=O) around 1670-1690 cm⁻¹.
-
N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.
-
C-O stretching for the methoxy group around 1250 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound.
-
A prominent fragment ion at m/z = 150, corresponding to the loss of a methyl group ([M-CH₃]⁺).
-
Conclusion and Future Outlook
3'-Amino-5'-methoxyacetophenone is a strategically important building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis from its nitro precursor and the versatility of its functional groups make it an attractive starting material for the creation of diverse molecular libraries. The insights and protocols provided in this guide are intended to facilitate its broader adoption and application by the scientific community, ultimately contributing to the development of novel therapeutics. Further research into the specific biological activities of compounds derived from this scaffold is warranted and represents a promising avenue for future drug discovery efforts.
References
-
Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127. [Link]
-
SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone. [Link]
-
Organic Spectroscopy International. (2015, September 18). p-Methoxyacetophenone.....Cock can teach you NMR. [Link]
-
PubChem. (n.d.). 3'-Aminoacetophenone. [Link]
-
NIST. (n.d.). 3-Aminoacetophenone. [Link]
- Aswale, S. R., et al. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.
-
Athabasca University. (n.d.). CHEM 350 lab report guidelines. [Link]
- Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
-
NIST. (n.d.). 3-Methoxyacetophenone. [Link]
-
Acta Chemica Scandinavica. (n.d.). Electrochemical Reduction of 1,3,5-Triphenylbenzene to 1,3,5-Triphenylcyclohexane. [Link]
-
The Royal Society of Chemistry. (n.d.). Ruthenium Catalyzed Dehydrogenative Cyclization to Synthesize Polysubstituted 4-Quinolones under Solvent-Free Condition - Supporting Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 85276-72-8|this compound|BLD Pharm [bldpharm.com]
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A Senior Application Scientist's Guide to 3,5-Disubstituted Acetophenone Building Blocks for Drug Discovery
Abstract
The 3,5-disubstituted acetophenone scaffold represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for creating diverse molecular libraries aimed at a wide array of biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, key properties, and strategic applications of these valuable intermediates. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and explore case studies that highlight the scaffold's role in successful drug discovery programs.
Introduction: The Strategic Value of the 3,5-Disubstitution Pattern
In the vast landscape of molecular scaffolds used in drug discovery, the acetophenone core—a simple aromatic ketone—is a recurring motif.[1] Its acetyl group offers a key hydrogen bond acceptor and a metabolic anchor, while the phenyl ring provides a platform for diverse substitutions to modulate pharmacokinetics and target engagement.[2] The 3,5-disubstitution pattern is of particular strategic importance for several reasons:
-
Divergent Exit Vectors: Substituents at the meta-positions (3 and 5) project into distinct spatial regions, allowing for the exploration of different pockets within a target's binding site. This is crucial for optimizing potency and selectivity.
-
Modulation of Electronic Properties: The nature of the 3,5-substituents—whether electron-donating or electron-withdrawing—can significantly alter the reactivity of the acetyl group and the overall electronic character of the molecule, influencing target interactions and metabolic stability.[3]
-
Scaffolding for Complex Architectures: The 3,5-disubstituted core serves as a rigid and reliable starting point for constructing more complex heterocyclic systems, such as flavones, quinolones, and benzodiazepines.[4][5]
This guide will illuminate how to harness these properties, moving from rational synthesis to targeted application.
Synthetic Strategies: Building the Core Scaffold
The efficient synthesis of 3,5-disubstituted acetophenones is paramount for their use in creating chemical libraries. The choice of synthetic route is dictated by the desired substituents, functional group tolerance, and scalability.
Classical Approach: Friedel-Crafts Acylation
The most direct method is the Friedel-Crafts acylation of a 1,3-disubstituted benzene. This electrophilic aromatic substitution is typically mediated by a Lewis acid catalyst.
-
Causality Behind Reagent Choice: Tin(IV) chloride (SnCl₄) is often preferred over stronger Lewis acids like aluminum chloride (AlCl₃) when the benzene ring contains sensitive functional groups, as it allows the reaction to proceed under milder conditions.[4]
-
Scope and Limitations: This method is highly effective for electron-rich aromatic rings. However, it is generally incompatible with substrates bearing strongly electron-withdrawing groups, which deactivate the ring towards acylation. Regioselectivity can also be a challenge if the starting benzene is not symmetrically substituted.
Modern Approaches: Cross-Coupling Reactions
For greater versatility and functional group tolerance, palladium-catalyzed cross-coupling reactions are the methods of choice. These strategies typically start from a common, readily available precursor like 3,5-dibromoacetophenone.
-
Suzuki-Miyaura Coupling: Ideal for introducing aryl or heteroaryl groups.
-
Sonogashira Coupling: The premier method for installing alkynyl substituents, which can serve as handles for further "click chemistry" functionalization.
-
Buchwald-Hartwig Amination: Enables the direct installation of primary or secondary amines, crucial moieties in many bioactive molecules.
The power of this approach lies in its modularity; a single di-halogenated precursor can give rise to a vast library of analogues by simply varying the coupling partner.
Diversity-Oriented Synthesis (DOS)
DOS strategies leverage a common starting material to rapidly generate a library of structurally diverse compounds.[6] For instance, 3,5-dimethoxyaniline can be readily converted into an amino acetophenone building block, which then serves as a versatile precursor for a range of natural product analogs like flavones, coumarins, and chalcones.[4]
Physicochemical Properties & Structure-Activity Relationships (SAR)
The substituents at the 3 and 5 positions exert profound control over the molecule's drug-like properties.
-
Lipophilicity and Solubility: The addition of lipophilic groups (e.g., halogens, alkyl chains) will increase the LogP, potentially enhancing membrane permeability but risking lower solubility. Conversely, polar groups (e.g., hydroxyls, amines) can improve aqueous solubility.
-
Target Interactions: The acetyl group's carbonyl oxygen is a potent hydrogen bond acceptor.[2] The 3,5-substituents can act as secondary pharmacophores, forming additional hydrogen bonds, van der Waals interactions, or ionic bonds to amplify binding affinity.
-
Metabolic Stability: Sterically bulky groups at the 3 and 5 positions can shield adjacent sites from metabolic enzymes like Cytochrome P450s, thereby increasing the compound's half-life.
A study on 3,5-disubstituted paracetamol analogues demonstrated this principle clearly: electron-donating groups (e.g., -CH₃, -OCH₃) increased cyclooxygenase inhibitory capacity and decreased cytotoxicity, while electron-withdrawing groups (e.g., -F, -Cl) had the opposite effect.[3] This highlights the critical importance of substituent choice in tuning both efficacy and safety.
Applications & Case Studies in Drug Discovery
The 3,5-disubstituted acetophenone scaffold is found in a variety of therapeutic agents and clinical candidates.
| Compound Class | Therapeutic Target | Role of the 3,5-Disubstituted Acetophenone Moiety |
| α-Glucosidase Inhibitors | α-Glucosidase | The acetophenone core serves as the primary scaffold. Substituents on the phenyl ring are systematically varied to optimize binding within the enzyme's active site, leading to potent anti-diabetic agents.[7][8] |
| Benzodiazepine Receptor Ligands | Benzodiazepine Receptors (BzR) | Used as a key intermediate in the synthesis of imidazobenzodiazepinones. Substitutions derived from the initial acetophenone dictate affinity and selectivity for different BzR isoforms (diazepam-sensitive vs. diazepam-insensitive).[5] |
| Antitubercular Agents | Enoyl-Acyl Carrier Protein Reductase (InhA) | The acetophenone is used as a precursor for creating 1,2,3-triazole derivatives. The acetyl group and the substituted triazole ring engage in key interactions with the InhA enzyme, a crucial target in M. tuberculosis.[9] |
| Antifungal Agents | Fungal Enzymes (e.g., FDC1 protein) | Serves as a foundational scaffold for developing novel antifungal compounds. Molecular docking studies show the acetophenone core effectively positions substituents to interact with active sites of essential fungal enzymes.[10] |
These examples underscore the scaffold's versatility, enabling the development of targeted therapies across diverse disease areas.
Experimental Protocols & Methodologies
To ensure scientific integrity, detailed and reproducible protocols are essential.
Protocol 1: Synthesis of 3,5-Dibromo-2,4-dihydroxyacetophenone
This protocol describes a key intermediate synthesis, adapted from literature procedures.[8]
Objective: To synthesize 3,5-dibromo-2,4-dihydroxyacetophenone from 2,4-dihydroxyacetophenone.
Materials:
-
2,4-dihydroxyacetophenone (10 mmol, 1.52 g)
-
Acetic Acid (80% aqueous solution)
-
Bromine (20 mmol, 1.04 mL)
-
Benzene (for recrystallization)
Procedure:
-
Dissolve 2,4-dihydroxyacetophenone (1.52 g, 10 mmol) in 20 mL of 80% acetic acid in a flask equipped with a magnetic stirrer.
-
In a separate container, carefully dissolve bromine (1.04 mL, 20 mmol) in 10 mL of acetic acid.
-
Add the bromine solution dropwise to the stirred acetophenone solution at room temperature.
-
Continue stirring the mixture for 15 minutes after the addition is complete. A precipitate will form.
-
Filter the resulting pale red crystals using a Buchner funnel and wash with a small amount of cold water.
-
Recrystallize the crude product from benzene to yield pure 3,5-dibromo-2,4-dihydroxyacetophenone as white crystals.
-
Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected HR-ESI-MS m/z for C₈H₆Br₂O₃ [M–H]⁻ is 306.8611.[8]
Workflow Visualization: From Precursor to Library
The following diagram illustrates a typical workflow for diversifying a 3,5-dihaloacetophenone core using modern cross-coupling reactions.
Caption: Cross-coupling strategies for diversifying the 3,5-dibromoacetophenone core.
Conclusion and Future Outlook
The 3,5-disubstituted acetophenone scaffold is more than just a simple chemical intermediate; it is a powerful platform for innovation in drug discovery. Its synthetic tractability, coupled with the profound influence of its substituents on physicochemical and pharmacological properties, ensures its continued relevance. Future advancements will likely focus on developing even more efficient and sustainable synthetic methods, including biocatalysis and flow chemistry, to access novel analogues. As our understanding of complex biological systems deepens, the rational design of new generations of drugs built upon this versatile and field-proven scaffold will undoubtedly continue to yield significant therapeutic breakthroughs.
References
-
Al-Hadedi, A. A. M., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1141. Available at: [Link]
-
Al-Hadedi, A. A. M., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. PMC - PubMed Central. Available at: [Link]
-
Mocan, A., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Pharmaceuticals, 16(5), 749. Available at: [Link]
-
Donné-Op den Kelder, G. M., et al. (1989). 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity. Journal of Medicinal Chemistry, 32(8), 1855-1861. Available at: [Link]
-
Bhadange, R. E., et al. (2012). SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. TSI Journals. Available at: [Link]
-
Various Authors. (2024). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. Journal of Molecular Structure. Available at: [Link]
-
Salehi, S., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Future Journal of Pharmaceutical Sciences, 10(1), 1-28. Available at: [Link]
-
Wang, Y., et al. (2019). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1196-1203. Available at: [Link]
-
Gu, Z. Q., et al. (1993). Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][1][4]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. Journal of Medicinal Chemistry, 36(4), 479-490. Available at: [Link]
-
Wang, Y., et al. (2019). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1196-1203. Available at: [Link]
-
El-Sayed, N. F., et al. (2024). New Acetophenone Scaffolds: Synthesis, Antifungal Activities, Biocompatibility, Molecular Docking, ADMET Analysis, and Dynamic Simulations. Journal of Molecular Structure, 1322, 140452. Available at: [Link]
-
Various Authors. (2025). Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis. Journal of Molecular Structure. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Molecules, 27(13), 4130. Available at: [Link]
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Ballini, R., et al. (2001). One pot synthesis of 3,5-alkylated acetophenone and methyl benzoate derivatives via an anionic domino process. Tetrahedron, 57(30), 6079-6081. Available at: [Link]
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Li, A. H., et al. (2000). Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 43(19), 3474-3487. Available at: [Link]
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Sadeghpour, H., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 14(1), 1-23. Available at: [Link]
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Akdemir, A., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Bioorganic & Medicinal Chemistry, 26(23-24), 6061-6069. Available at: [Link]
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Taylor, D. (2021). Drug design principles - Stereoelectronics. MedChemica. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 1-(3-Amino-5-methoxyphenyl)ethanone
This guide provides a comprehensive technical overview of the solubility of 1-(3-Amino-5-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and actionable experimental protocols.
Introduction: Understanding the Molecule
This compound, with the CAS Number 85276-72-8, is an aromatic ketone containing both an amino and a methoxy group.[1] Its molecular structure dictates its physicochemical properties, including its solubility in various solvent systems. The presence of the polar amino (-NH2) and methoxy (-OCH3) groups allows for hydrogen bonding with protic solvents, while the phenyl ring and the acetyl group contribute to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile, a critical parameter in drug discovery and development for ensuring bioavailability and effective formulation.[2]
Theoretical Solubility Profile
In the absence of extensive empirical solubility data in publicly available literature, a qualitative solubility profile can be predicted based on the principle of "like dissolves like".[3]
-
Polar Solvents (e.g., Water, Ethanol, Methanol): The amino and methoxy groups can form hydrogen bonds with polar protic solvents.[3] Therefore, some degree of solubility is expected in these solvents. However, the hydrophobic phenyl ring and the overall molecular size may limit its aqueous solubility. The solubility in alcohols is anticipated to be higher than in water due to the organic character of the solvent.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The aromatic ring and the hydrocarbon backbone suggest that this compound will exhibit some solubility in nonpolar solvents through van der Waals interactions.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds and are expected to effectively solubilize this molecule.[4]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly to Moderately Soluble | Hydrogen bonding potential of amino and methoxy groups, offset by hydrophobic phenyl ring. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Favorable dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Slightly Soluble to Sparingly Soluble | Van der Waals interactions with the aromatic ring and alkyl chain. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
For precise and reliable solubility data, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[5] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Rationale Behind the Shake-Flask Method
The core principle is to achieve a thermodynamic equilibrium between the undissolved solid and the saturated solution.[6] This ensures that the measured solubility is a true representation of the maximum amount of solute that can dissolve in a given solvent at a specific temperature and pressure.
Detailed Experimental Protocol
This protocol outlines the steps for determining the solubility of this compound.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.[6]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[7] It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for a few hours to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[7] Filtration is often preferred to minimize the risk of disturbing the equilibrium.
-
-
Quantification of Dissolved Solute:
-
Carefully take an aliquot of the clear, saturated solution.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[8][9]
-
Analytical Method Validation
It is crucial to validate the analytical method used for quantification to ensure accuracy and reliability.[8] This includes establishing linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantification (LOQ).
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature as the dissolution process is often endothermic.[10]
-
pH: The amino group in the molecule is basic and can be protonated at acidic pH. The resulting salt is likely to be more water-soluble than the neutral molecule.[11] Therefore, the aqueous solubility of this compound is expected to be pH-dependent.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in solubility studies.
Data Visualization and Interpretation
The quantitative solubility data obtained from the experimental work should be presented in a clear and structured format for easy interpretation and comparison.
Table 2: Hypothetical Quantitative Solubility Data for this compound at 25 °C
| Solvent | Solubility (g/L) | Solubility (mol/L) |
| Water (pH 7.0) | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined |
| Methanol | Data to be determined | Data to be determined |
| Acetonitrile | Data to be determined | Data to be determined |
| DMSO | Data to be determined | Data to be determined |
| Toluene | Data to be determined | Data to be determined |
| Hexane | Data to be determined | Data to be determined |
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of thermodynamic solubility using the shake-flask method.
Influencing Factors Diagram
Caption: Key factors influencing the solubility of this compound.
Conclusion
References
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
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Ahmadi, S., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17758. [Link]
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A Technical Guide to 3-Amino-5-methoxyacetophenone Derivatives: Synthesis, Bioactivity, and Therapeutic Potential
Abstract: The 3-amino-5-methoxyacetophenone scaffold has emerged as a highly versatile and valuable building block in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a nucleophilic amine, an electrophilic acetyl group, and a modifiable aromatic ring, provides a powerful platform for Diversity-Oriented Synthesis (DOS). This technical guide offers an in-depth review of the synthesis, key derivative classes, and pharmacological applications of compounds derived from this core. We will explore the strategic synthesis of potent bioactive molecules, including quinolones, flavone analogs, and diketopiperazines, and delve into their mechanisms of action, with a particular focus on anticancer and antimicrobial activities. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this privileged scaffold.
The 3-Amino-5-methoxyacetophenone Scaffold: A Privileged Intermediate in Medicinal Chemistry
The utility of a starting material in drug discovery is often dictated by its ability to serve as a "scaffold" — a core structure upon which diverse chemical functionalities can be built. 3-Amino-5-methoxyacetophenone and its isomers are exemplary in this regard, functioning as what can be described as a "Swiss army knife" for synthetic chemists.[1] This versatility allows for the efficient construction of a wide variety of bioactive compounds, including analogs of natural products like flavones, coumarins, chalcones, and aurones.[2][3]
The strategic value of this scaffold lies in its inherent chemical reactivity:
-
The amino group is a potent nucleophile, ideal for forming amides, imines, or participating in cyclization reactions to build nitrogen-containing heterocycles.
-
The acetyl group provides an electrophilic carbonyl carbon, which can undergo condensation reactions, and an alpha-carbon that can be functionalized.
-
The methoxy-substituted phenyl ring can be modified, for example, through demethylation, and influences the electronic properties and conformation of the final molecule.[2]
This combination of reactive sites makes the scaffold particularly amenable to Diversity-Oriented Synthesis (DOS), a strategy that aims to create libraries of structurally diverse molecules from a common starting material in a limited number of steps.[2] This approach is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space to identify novel therapeutic leads.
Synthetic Strategies and Key Derivative Classes
The true power of the 3-amino-5-methoxyacetophenone core is realized in its conversion to complex heterocyclic systems with significant pharmacological activity.
Synthesis of Quinolone and Flavone Analogs
Quinolones and their structural cousins, flavones, are tricyclic structures found in many natural products and synthetic drugs known for a broad spectrum of medicinal applications.[2][4] The introduction of an amino group into these scaffolds is a common strategy to enhance bioactivity, and aminoacetophenones provide a direct and efficient route to achieve this.[1]
Specifically, 2-aryl-4-quinolones can be synthesized from aminodimethoxyacetophenones, representing a bioisosteric replacement of the oxygen atom in the pyran ring of a flavone with a nitrogen atom.[2] This modification can profoundly impact the compound's pharmacological profile, including its potential as an anticancer agent.[1] For instance, certain aminoflavone derivatives have demonstrated potent antiproliferative effects against human breast cancer cell lines (MCF-7) with IC50 values in the nanomolar range.[4]
The general synthetic approach leverages the reactivity of the starting acetophenone to construct the quinolone core, which can then be further diversified. For instance, the methoxy groups can be deprotected, and the quinolone nitrogen can be alkylated to create a library of analogs for structure-activity relationship (SAR) studies.[2]
Summary of Anticancer Activity
| Derivative Class | Cell Line | IC50 Value | Reference |
| Diketopiperazine (cpd 11) | A549 (Lung) | 1.2 µM | [5] |
| Diketopiperazine (cpd 11) | HeLa (Cervical) | 0.7 µM | [5] |
| 3-Aminoflavone | L1210 (Leukemia) | 10 - 163 µM | [4] |
| 5,4'-Diaminoflavone | MCF-7 (Breast) | 0.0072 µM | [4] |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | HeLa (Cervical) | 10.64 - 33.62 µM | [6] |
| Acrovestone (Acetophenone) | A-549, L-1210, P-388 | ED50: 0.98 - 3.28 µg/mL | [7] |
Antimicrobial Activity
In addition to anticancer effects, derivatives incorporating the aminoacetophenone scaffold have shown significant potential as antimicrobial agents. For example, azaaurones, which can be synthesized from halogenated aminodimethoxyacetophenone, have been investigated as antibacterial and antiparasitic molecules. [2] Furthermore, a series of 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives demonstrated broad-spectrum antibacterial activity, with some compounds proving more potent against methicillin-resistant Staphylococcus aureus (MRSA) than the reference antibiotic ampicillin. [8]The same study found that the antifungal activity of all synthesized compounds exceeded that of the reference agents bifonazole and ketoconazole. [8]Docking studies suggested that the antibacterial action may involve the inhibition of E. coli MurB enzyme, while the antifungal effect could be due to the inhibition of CYP51, an essential enzyme in fungal cell membrane synthesis. [8]
Exemplary Experimental Protocol: Synthesis of a 2-Aryl-4-Quinolone Analog
To illustrate the practical application of the principles discussed, this section provides a representative, step-by-step protocol for the synthesis of a 2-aryl-4-quinolone, a key heterocyclic core. This protocol is conceptualized based on established synthetic transformations in the literature. [2] Objective: To synthesize a 2-aryl-4-quinolone derivative starting from 3-amino-5-methoxyacetophenone.
Causality Behind Experimental Choices: This multi-step synthesis is designed for efficiency. The initial Claisen-Schmidt condensation creates a chalcone intermediate, which possesses the complete carbon skeleton required for the final product. The subsequent cyclization step, often acid-catalyzed, is a classic method for forming the quinolone ring system. Each step is chosen to be high-yielding and uses common laboratory reagents, making the protocol robust and reproducible.
Step-by-Step Methodology:
-
Step 1: Synthesis of the Chalcone Intermediate
-
In a round-bottom flask, dissolve 1.0 equivalent of 3-amino-5-methoxyacetophenone in ethanol.
-
Add 1.1 equivalents of a selected aromatic aldehyde (e.g., benzaldehyde).
-
Slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) dropwise while stirring vigorously at room temperature.
-
Allow the reaction to stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
-
Step 2: Cyclization to the 2-Aryl-4-Quinolone
-
Place the dried chalcone intermediate from Step 1 into a round-bottom flask.
-
Add a suitable high-boiling point solvent (e.g., diphenyl ether).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a Lewis acid.
-
Heat the mixture to reflux (typically >200 °C) for 4-8 hours. Monitor by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and neutralize the acid by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Purification and Characterization
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final 2-aryl-4-quinolone derivative using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity.
-
Future Perspectives and Conclusion
The 3-amino-5-methoxyacetophenone scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the ease with which structural diversity can be introduced make this core an enduring tool for medicinal chemists.
Future research in this area should focus on:
-
Expansion of Chemical Space: Exploring novel cyclization strategies and post-synthesis modifications to create libraries of derivatives with unprecedented architectures.
-
Mechanism of Action Studies: Moving beyond phenotypic screening to elucidate the precise molecular targets of the most active compounds. This includes target identification, validation, and detailed studies of drug-target interactions.
-
Pharmacokinetic Optimization: Improving the drug-like properties (solubility, metabolic stability, bioavailability) of lead compounds to enhance their potential for clinical development.
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Belhassan, A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6749. [Link]
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LookChem. (n.d.). The Versatility of 3'-Methoxyacetophenone in Chemical Synthesis. LookChem. [Link]
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Al-Ostoot, F. H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. RSC Advances, 14(23), 16325-16353. [Link]
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Wysocki, M., et al. (2023). Therapeutic Perspectives of Aminoflavonoids—A Review. International Journal of Molecular Sciences, 24(3), 2014. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(19), 6286. [Link]
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Tumosienė, I., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(23), 7335. [Link]
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Leśniak, A., et al. (2021). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules, 26(16), 4983. [Link]
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Singh, U. P., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of the Serbian Chemical Society, 78(8), 1133-1144. [Link]
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Methodological & Application
Application Note: A Guide to the Synthesis of 1-(3-Amino-5-methoxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive and scientifically validated protocol for the synthesis of 1-(3-amino-5-methoxyphenyl)ethanone, a valuable building block in medicinal chemistry and drug development. A critical analysis of the synthetic strategy is presented, addressing a common misconception regarding its synthesis from 3,5-dinitroacetophenone. We establish a viable and efficient pathway starting from the logical precursor, 1-(3-methoxy-5-nitrophenyl)ethanone. This guide details two robust, chemoselective reduction protocols—catalytic hydrogenation and chemical reduction with tin(II) chloride—designed to preserve the sensitive ketone functionality. The document includes step-by-step experimental procedures, data tables, mechanistic insights, and safety protocols tailored for researchers and drug development professionals.
Introduction and Strategic Analysis
This compound (CAS No. 85276-72-8) is a key intermediate in the synthesis of a wide range of pharmacologically active compounds.[1] Its unique trifunctional substitution pattern makes it an attractive starting material for generating molecular diversity.
A frequent inquiry pertains to its synthesis from 3,5-dinitroacetophenone. It is crucial to establish from the outset that this direct conversion is not chemically feasible in a single step. The starting material, 3,5-dinitroacetophenone, lacks the methoxy group (-OCH₃) present in the final product. The introduction of a methoxy group onto a highly deactivated dinitrated aromatic ring is a non-trivial synthetic challenge.
Therefore, a more logical and scientifically sound approach begins with a precursor that already contains the required carbon skeleton and methoxy group. The most common and direct precursor is 1-(3-methoxy-5-nitrophenyl)ethanone (CAS No. 85276-69-3).[2][3] The synthesis then becomes a high-yield, chemoselective reduction of the nitro group to an amine, while strategically preserving the ketone moiety. This guide is structured around this viable and efficient pathway.
Proposed Synthetic Pathway
The validated synthetic route proceeds via the chemoselective reduction of 1-(3-methoxy-5-nitrophenyl)ethanone. This precursor can be synthesized via methods such as the Friedel-Crafts acylation of 3-nitroanisole, though it is also commercially available.[4][5] The core focus of this protocol is the final, critical reduction step.
Figure 1: Proposed viable synthetic pathway to this compound.
Experimental Protocols: Chemoselective Nitro Group Reduction
The primary challenge in this synthesis is reducing the nitro group without affecting the ketone. Over-reduction to the corresponding alcohol is a common side reaction if conditions are not carefully controlled. We present two highly effective and reliable methods to achieve this chemoselectivity.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method that often results in high yields and simple product isolation. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.[6][7]
Table 1: Reagents and Materials for Catalytic Hydrogenation
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| 1-(3-Methoxy-5-nitrophenyl)ethanone | C₉H₉NO₄ | 195.17 | 5.00 g | 25.6 |
| Palladium on Carbon (10%) | Pd/C | - | 250 mg | - |
| Methanol (MeOH) | CH₄O | 32.04 | 100 mL | - |
| Hydrogen Gas | H₂ | 2.02 | 1 atm (balloon) | Excess |
Step-by-Step Protocol:
-
Setup: To a 250 mL round-bottom flask or a dedicated hydrogenation vessel, add 1-(3-methoxy-5-nitrophenyl)ethanone (5.00 g, 25.6 mmol) and methanol (100 mL).
-
Inerting: Carefully add 10% Pd/C (250 mg, 5 wt%) to the solution. Seal the flask with a septum.
-
Hydrogenation: Purge the flask by evacuating and backfilling with nitrogen gas three times. Subsequently, purge with hydrogen gas (H₂) in the same manner and leave the final atmosphere under a hydrogen-filled balloon (approx. 1 atm).
-
Reaction: Stir the suspension vigorously at room temperature (20-25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is fully consumed, carefully purge the flask with nitrogen gas to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel.
Method B: Chemical Reduction with Tin(II) Chloride (SnCl₂)
The reduction of aromatic nitro compounds using stannous (tin(II)) chloride is a classic, robust, and highly chemoselective method that works exceptionally well for substrates containing acid-stable, reducible functional groups like ketones.[8][9][10][11]
Table 2: Reagents and Materials for SnCl₂ Reduction
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| 1-(3-Methoxy-5-nitrophenyl)ethanone | C₉H₉NO₄ | 195.17 | 5.00 g | 25.6 |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 28.9 g | 128 |
| Ethanol (EtOH), Absolute | C₂H₆O | 46.07 | 125 mL | - |
| Sodium Hydroxide (aq., 3M) | NaOH | 40.00 | ~150 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 200 mL | - |
Step-by-Step Protocol:
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(3-methoxy-5-nitrophenyl)ethanone (5.00 g, 25.6 mmol) in absolute ethanol (125 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (28.9 g, 128 mmol, 5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Neutralization: Cool the residue in an ice bath and slowly add 3M aqueous NaOH solution with vigorous stirring. The initial addition will form a thick white precipitate of tin hydroxides. Continue adding NaOH until the precipitate redissolves and the solution becomes strongly basic (pH > 12).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified as described in Method A.
Causality and Mechanistic Insights
The choice of reducing agent is the most critical parameter for this synthesis. The underlying principle is to use a reagent or system that selectively reduces the highly electrophilic nitro group while being inert towards the less reactive ketone carbonyl group.
Figure 2: Decision workflow for selecting a suitable reduction method.
-
Catalytic Hydrogenation (Pd/C): This method proceeds via the adsorption of the nitro compound and hydrogen onto the palladium surface. The N=O bonds are more readily hydrogenated than the C=O bond under mild conditions (room temperature, 1 atm H₂).[6] However, forcing conditions (higher pressure or temperature) can lead to the reduction of the ketone to a secondary alcohol.
-
Tin(II) Chloride (SnCl₂): SnCl₂ acts as a single-electron transfer agent. In a stepwise process, it reduces the nitro group through nitroso and hydroxylamine intermediates to the final amine. This process is highly specific for the electron-deficient nitro group and does not typically affect carbonyls under these conditions, making it a very trustworthy method for this specific transformation.[9][12]
Product Characterization
The final product should be characterized to confirm its identity and purity.
Table 3: Expected Characterization Data for this compound
| Analysis | Expected Results |
|---|---|
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.81 (s, 1H), 6.55 (s, 1H), 6.20 (s, 1H), 3.80 (s, 3H, -OCH₃), 3.75 (br s, 2H, -NH₂), 2.50 (s, 3H, -COCH₃). (Predicted and based on similar structures[13][14]) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 198.5 (C=O), 161.0, 148.0, 139.0, 106.0, 105.5, 99.0, 55.5 (-OCH₃), 26.8 (-COCH₃). (Predicted) |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 1670 (C=O stretch), 1600 (aromatic C=C), 1210 (C-O stretch).[13] |
| Mass Spec (ESI+) | m/z: 166.0868 [M+H]⁺ (Calculated for C₉H₁₂NO₂⁺: 166.0863) |
Safety and Handling
-
Nitro Compounds: Aromatic nitro compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation setup should be performed in a well-ventilated fume hood, away from ignition sources. Ensure all joints are secure. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction; quench the catalyst on the filter paper with water before disposal.
-
Tin(II) Chloride and NaOH: Tin salts are hazardous. Concentrated sodium hydroxide is highly corrosive. Handle both with care and appropriate PPE. The neutralization step is exothermic and should be performed in an ice bath.
References
-
Bellamy, F.D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]
-
Master Organic Chemistry (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
The Royal Society of Chemistry (2013). Supporting Information for Dalton Transactions. [Link]
-
University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation. [Link]
-
Saha, A., et al. Study Guide to Organic Chemistry, Volume 4. [Link]
-
Common Organic Chemistry (2024). Nitro Reduction - SnCl2. [Link]
-
Chemistry Steps (2025). Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Master Organic Chemistry (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
-
Beilstein Journal of Organic Chemistry (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Land of Chemistry (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
ResearchGate (2013). Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). [Link]
-
Mao, Z., Gu, H., & Lin, X. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(9), 1078. [Link]
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Application Notes & Protocols: A Guide to the Acetyl Protection of Amino-acetophenones
Abstract
The protection of functional groups is a cornerstone of multi-step organic synthesis, ensuring that specific reactive sites remain unaltered while other parts of a molecule are being modified. For amino-acetophenones, which are valuable building blocks in medicinal chemistry and materials science, the protection of the nucleophilic amino group is a critical step to prevent unwanted side reactions.[1][2] This guide provides a detailed examination of the N-acetylation of amino-acetophenones, a robust and widely employed protection strategy. We will delve into the underlying chemical principles, present detailed and validated experimental protocols, discuss chemoselectivity, and offer practical insights into reaction optimization and troubleshooting.
Introduction: The Rationale for Amine Protection
In the synthesis of complex organic molecules, the presence of multiple functional groups necessitates a strategic approach to control reactivity. The amino group (-NH₂) is a potent nucleophile and a strong activating group in aromatic systems, which can lead to undesirable outcomes such as over-alkylation, oxidation, or undesired participation in electrophilic aromatic substitution reactions.[1][3] In the context of amino-acetophenones, the unprotected amine can interfere with reactions targeting the ketone moiety or the aromatic ring.
Acetylation converts the primary or secondary amine into an acetamide. This transformation has several key advantages:
-
Reduced Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom in an acetamide is delocalized by resonance with the adjacent carbonyl group.[1][3] This delocalization significantly diminishes the nucleophilicity and basicity of the nitrogen, preventing it from engaging in unwanted reactions.
-
Moderated Activating Effect: While still an ortho-, para- director, the N-acetyl group is a less powerful activating group than the amino group, which allows for more controlled electrophilic aromatic substitution reactions, preventing polysubstitution.[1]
-
Increased Crystallinity: Acetamides are often highly crystalline solids, which can greatly simplify purification through recrystallization.[4][5]
This document serves as an authoritative guide for researchers and drug development professionals on the theory and practice of acetyl group protection for amino-acetophenones.
The Chemistry of N-Acetylation
Reaction Mechanism
The N-acetylation of an amino-acetophenone is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).
The general mechanism proceeds as follows:
-
Nucleophilic Attack: The amine's nitrogen atom attacks the carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate.[6]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group (acetate from acetic anhydride or chloride from acetyl chloride).[6]
-
Deprotonation: A base, such as pyridine or another amine, removes the proton from the nitrogen atom to yield the neutral acetamide product and a salt of the base.[6][7]
Chemoselectivity: Amine vs. Other Functional Groups
Amino-acetophenones contain an aromatic amine and a ketone. In related compounds like amino-phenols, a hydroxyl group is also present. The primary amino group is generally more nucleophilic than a phenolic hydroxyl group, leading to preferential N-acetylation over O-acetylation under standard conditions.[6][8] This inherent difference in reactivity allows for high chemoselectivity without the need for protecting the hydroxyl group in many cases. The ketone's carbonyl oxygen is significantly less nucleophilic and does not compete in this reaction.
Reagents and Conditions
The choice of acetylating agent and reaction conditions depends on the reactivity of the specific amino-acetophenone substrate.
| Reagent | Base / Catalyst | Solvent | Temperature | Reactivity & Use Case |
| Acetic Anhydride (Ac₂O) | Pyridine, TEA, NaOAc | Pyridine, DCM, THF, or Solvent-free | 0 °C to Room Temp. | Most common, cost-effective, ideal for primary and secondary aromatic amines.[9][10][11] |
| Acetyl Chloride (AcCl) | Pyridine, TEA, DIEA | DCM, THF, Dioxane | 0 °C to Room Temp. | More reactive than Ac₂O; useful for sterically hindered or less nucleophilic amines.[12][13][14] |
| Acetic Anhydride (Ac₂O) | Acetic Acid (e.g., Vinegar) | Solvent-free | Room Temp. | A "green" and mild acidic condition suitable for simple aromatic amines.[15] |
Table 1. Common Reagents and Conditions for N-Acetylation.
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride and Pyridine
This is the most common and reliable method for the acetylation of amino-acetophenones. Pyridine serves as both the solvent and the base to neutralize the acetic acid byproduct.[7][16]
Materials:
-
4-Aminoacetophenone (1.0 eq)
-
Anhydrous Pyridine
-
Acetic Anhydride (1.1 - 1.5 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-aminoacetophenone (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of substrate).
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up & Quenching: Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench by adding cold water or methanol to react with the excess acetic anhydride.
-
Extraction: Dilute the mixture with DCM or EtOAc. Transfer the contents to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid, N-(4-acetylphenyl)acetamide, can typically be purified by recrystallization from ethanol or an ethanol/water mixture to yield a pure crystalline product.[5]
Protocol 2: N-Acetylation using Acetyl Chloride and Triethylamine (TEA)
This method is suitable for substrates that may be less reactive or when pyridine is undesirable. Acetyl chloride is more electrophilic than acetic anhydride.[13]
Materials:
-
3-Aminoacetophenone (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (1.5 eq)
-
Acetyl Chloride (1.1 eq)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the 3-aminoacetophenone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Add triethylamine (1.5 eq).
-
Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via a syringe. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up & Quenching: Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Separate the organic layer. Extract the aqueous layer one more time with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.
General Workflow Visualization
The following diagram illustrates the strategic application of acetyl protection in a multi-step synthesis involving an amino-acetophenone.
Caption: Workflow for using acetyl protection in amino-acetophenone synthesis.
Deprotection of the Acetyl Group
The acetamide is a very stable protecting group, and its removal requires forcing conditions. This robustness is an advantage during multi-step synthesis but requires careful consideration for the final deprotection step, especially if the molecule contains other sensitive functional groups.
-
Acidic Hydrolysis: Refluxing the acetamide in a mixture of aqueous strong acid (e.g., 3-6 M HCl) and a co-solvent like ethanol or dioxane is a common method.[12] The reaction must be monitored to avoid degradation of the target molecule.
-
Basic Hydrolysis: Saponification using a strong aqueous base like sodium hydroxide or potassium hydroxide at elevated temperatures will also cleave the amide bond.[12]
-
Milder, Selective Methods: While classic hydrolysis is common, modern methods have been developed for more sensitive substrates. For example, a procedure involving activation with oxalyl chloride followed by cleavage with propylene glycol has been reported for secondary acetamides and may be adaptable, offering a milder alternative to harsh hydrolytic conditions.[18][19][20]
Troubleshooting and Field Insights
-
Incomplete Reaction: If the reaction stalls, ensure all reagents are anhydrous, particularly pyridine and the reaction solvent. For sterically hindered or electron-deficient anilines, switching from acetic anhydride to the more reactive acetyl chloride may be necessary.[13] Increasing the equivalents of the acylating agent can also help drive the reaction to completion.[13]
-
Difficulty Removing Pyridine: Pyridine can be tenacious. Thorough washing with dilute acid (e.g., 1 M HCl or even a 5% aqueous copper sulfate solution) is crucial.[16][17] Co-evaporation with a high-boiling solvent like toluene under reduced pressure can also help remove final traces.[7]
-
Low Yield after Work-up: The product, N-(acetylphenyl)acetamide, may have some solubility in the aqueous acidic washes used to remove the base. To minimize loss, ensure the washes are performed cold and avoid excessively long contact times.
Conclusion
The N-acetylation of amino-acetophenones is a fundamental and highly effective strategy for protecting the amino group during organic synthesis. By converting the amine to a less reactive acetamide, chemists can perform a wide range of transformations on other parts of the molecule with high fidelity. The choice between acetic anhydride and acetyl chloride allows for tuning the reactivity to suit the substrate. With robust protocols for both protection and deprotection, the acetyl group remains an indispensable tool for researchers in pharmaceutical and materials development.
References
-
Koenig, S. G., Vandenbossche, C. P., Zhao, H., Mousaw, P., Singh, S. P., & Bakale, R. P. (2009). A Facile Deprotection of Secondary Acetamides. Organic Letters, 11(2), 433–436. [Link]
-
Organic Chemistry Portal. (n.d.). Acetyl Protection. [Link]
-
ACS Publications. (2009). A Facile Deprotection of Secondary Acetamides. Organic Letters. [Link]
-
SAMS chemistry. (2023). acetylation of 4-aminophenol: Mechanism. YouTube. [Link]
-
Paracetamol: mechanism of acetylation of p-aminophenol with acetylacetone. (2024). YouTube. [Link]
-
Patil, Y., Shinde, S., & Dandawate, Y. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18335–18343. [Link]
-
Bhat, A. H., Kumar, A., & Sharma, P. (2013). Chemoselective N-Deacetylation under Mild Conditions. Organic & Biomolecular Chemistry, 12(2). [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]
-
Organic Chemistry Portal. (n.d.). Acetamides. [Link]
-
Rana, C. (2023). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Reddy, C. R., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 23(8), 1839. [Link]
-
Scribd. (n.d.). Lab 10 N Acetylation--The Acetylation of A Primary Aromatic Amine. [Link]
-
Devi, N., & Deka, D. C. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]
-
ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. [Link]
-
Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. [Link]
-
ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. [Link]
-
Semantic Scholar. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]
-
Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]
-
Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. [Link]
-
Rapi, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 493. [Link]
-
ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone. [Link]
-
Daïch, A., & Lachkar, M. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127. [Link]
-
PrepChem.com. (n.d.). Synthesis of p-acetamidoacetophenone. [Link]
-
Farkas, V., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55, 871–879. [Link]
-
Crash Course. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. [Link]
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Precision Functionalization of 1-(3-Amino-5-methoxyphenyl)ethanone: A Guide to Overcoming Electronic Deactivation
Topic: Functionalization of 1-(3-Amino-5-methoxyphenyl)ethanone at the amino group Content Type: Detailed Application Notes and Protocols
Abstract
This compound (CAS 85276-72-8) is a versatile 1,3,5-trisubstituted benzene scaffold widely employed in the synthesis of kinase inhibitors, GPCR ligands, and diversity-oriented synthesis (DOS) libraries. However, its functionalization presents specific chemoselective challenges. The amino group is electronically deactivated by the meta-acetyl and meta-methoxy substituents, rendering standard aniline protocols inefficient. This guide provides optimized, high-yielding protocols for amide coupling, reductive amination, and sulfonylation, specifically tailored to enhance the nucleophilicity of this deactivated aniline while preserving the integrity of the ketone moiety.
Chemical Profile & Reactivity Analysis
To successfully functionalize this molecule, one must first understand its electronic landscape.
-
Substrate: this compound
-
Electronic Environment:
-
Acetyl Group (
): A strong electron-withdrawing group (EWG). Located meta to the amine, it exerts a deactivating inductive effect ( ). -
Methoxy Group (
): Typically an electron-donating group (EDG). However, in the meta position relative to the amine, its resonance donation cannot reach the nitrogen lone pair. Instead, its inductive withdrawing effect dominates ( ).
-
-
Net Result: The cumulative effect of two meta-substituents significantly lowers the pKa of the anilinium ion (estimated pKa
3.0–3.2) compared to unsubstituted aniline (pKa 4.6). -
Implication: The amine is weakly nucleophilic . Reactions requiring nucleophilic attack (e.g.,
, acylation) will be sluggish. Protocols must utilize activated electrophiles or catalysts to drive conversion.
Reaction Landscape Visualization
The following diagram outlines the primary functionalization pathways covered in this guide.
Figure 1: Strategic functionalization pathways for this compound.
Application Note: Amide Coupling (Acylation)
Challenge: The reduced nucleophilicity of the amine makes standard EDC/HOBt couplings prone to stalling or low yields. Solution: Use high-activity coupling reagents (HATU) or pre-activated acid chlorides.[1]
Protocol A: HATU-Mediated Coupling (Recommended for Complex Acids)
Best for: Chiral acids, protected amino acids, or when acid chloride formation is difficult.
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (
). -
Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.
-
Coupling Agent: Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 5 minutes to form the activated ester.
-
Amine Addition: Add This compound (1.0 equiv).
-
Reaction: Stir at Room Temperature for 12–18 hours .
-
Note: If conversion is <50% after 4 hours, heat to 50°C. The ketone is stable, but avoid temperatures >80°C to prevent side reactions.
-
-
Workup: Dilute with EtOAc, wash with sat.
(x2), water, and brine. Dry over .
Protocol B: Acid Chloride Method (Recommended for Simple Acids)
Best for: Sterically hindered acids or scaling up.
-
Dissolution: Dissolve This compound (1.0 equiv) in anhydrous DCM (
). -
Base: Add Pyridine (3.0 equiv). Pyridine is preferred over TEA here as it acts as both base and nucleophilic catalyst.
-
Catalyst (Optional): Add DMAP (0.1 equiv) if the amine is extremely sluggish.
-
Addition: Dropwise add the Acid Chloride (1.2 equiv) at 0°C.
-
Reaction: Warm to RT and stir for 2–4 hours.
-
Quench: Add sat.
solution.
Application Note: Reductive Amination
Challenge: The formation of the imine intermediate is the rate-determining step. The electron-deficient amine attacks the aldehyde carbonyl slowly. Furthermore, the equilibrium favors the starting materials.
Solution: Use a Lewis Acid dehydrating agent (
Protocol: Titanium(IV)-Mediated Reductive Amination
-
Imine Formation:
-
In a dry microwave vial (sealed), combine This compound (1.0 equiv) and the Aldehyde (1.2 equiv).
-
Add anhydrous THF (
). -
Add Titanium(IV) isopropoxide (
) (2.0 equiv). -
Stir at Room Temperature for 6–12 hours (or 60°C for 2 hours).
-
Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the aniline and formation of the imine (often less polar).
-
-
Reduction:
-
Dilute the mixture with Ethanol (equal volume to THF).
-
Add Sodium Borohydride (
) (2.0 equiv) carefully (gas evolution). Note: is often too weak for this specific electron-deficient system; is preferred after pre-forming the imine. -
Stir for 2 hours at RT.
-
-
Quench (Critical):
-
Purification: The filtrate contains the product. Concentrate and purify via flash chromatography.
Application Note: Sulfonylation
Challenge: Sulfonyl chlorides are highly reactive, but the low nucleophilicity of the aniline can lead to competition with hydrolysis if the solvent isn't dry. Solution: Microwave-assisted heating often drives this reaction to completion rapidly.
Protocol: Microwave-Assisted Sulfonylation
-
Mixture: Combine This compound (1.0 equiv) and Sulfonyl Chloride (1.2 equiv) in Pyridine (
). -
Heating: Irradiate in a microwave reactor at 80°C for 20 minutes .
-
Alternative: Reflux in THF with 3.0 equiv Pyridine for 4 hours.
-
-
Workup: Evaporate the pyridine (azeotrope with toluene if necessary). Dissolve residue in DCM and wash with 1N HCl to remove residual pyridine.
Troubleshooting & Optimization Logic
The following decision tree helps select the correct protocol based on your specific electrophile and constraints.
Figure 2: Decision logic for optimizing reaction conditions.
Summary of Conditions
| Transformation | Reagents | Solvent | Temp/Time | Expected Yield |
| Amide Coupling | HATU (1.2 eq), DIPEA (3 eq) | DMF | RT, 16h | 75–90% |
| Amide Coupling | Acid Chloride (1.2 eq), Pyridine | DCM | 0°C to RT, 3h | 85–95% |
| Reductive Amination | 1.[1] | THF/EtOH | 60°C / RT | 60–80% |
| Sulfonylation | Pyridine | 80°C (MW), 20m | >90% | |
| Urea Formation | Isocyanate, TEA | DCM | RT, 4h | 80–95% |
References
-
Electronic Effects in Anilines: Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev.[1]1991 , 91, 165–195. Link
-
Reductive Amination of Electron-Deficient Anilines: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[4] Chem.1996 , 61, 3849–3862.[4] Link
-
Titanium-Mediated Reductive Amination: Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride." J. Org.[4] Chem.1995 , 60, 4928–4929. Link
-
Amide Coupling Reagents (HATU): Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive."[5] J. Am. Chem. Soc.1993 , 115, 4397–4398. Link
-
General Reactivity of Amino-Acetophenones: "Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs." Molecules2021 , 26(21), 6683. Link
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Amino-5-methoxyphenyl)ethanone
Welcome to the technical support hub for the synthesis of 1-(3-Amino-5-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic building block. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, FAQs, and detailed protocols to ensure the success of your experiments.
Core Synthetic Strategy: A Two-Step Approach
The most reliable and controllable pathway to synthesize this compound involves a two-step sequence starting from the commercially available precursor, 1-(3-hydroxy-5-nitrophenyl)ethanone. This strategy circumvents the regioselectivity issues and side reactions associated with direct nitration of 3-methoxyacetophenone or Friedel-Crafts acylation of protected 3-methoxyaniline.
The pathway consists of:
-
O-Methylation: Etherification of the phenolic hydroxyl group to form the key intermediate, 1-(3-methoxy-5-nitrophenyl)ethanone.
-
Nitro Group Reduction: Reduction of the nitro group to the target primary amine.
This approach offers excellent control over the substitution pattern on the aromatic ring, leading to higher purity of the final product.
Caption: Recommended two-step synthesis pathway.
Part 1: Troubleshooting the O-Methylation Step
This section addresses common issues encountered during the synthesis of the key intermediate, 1-(3-methoxy-5-nitrophenyl)ethanone.
Q1: My methylation reaction shows low conversion to the desired product. What are the likely causes and solutions?
Low conversion is a frequent issue stemming from several factors related to reagents, conditions, and reaction setup.
-
Causality: Incomplete deprotonation of the phenol, insufficient stoichiometry of the methylating agent, or low reaction temperature can all lead to poor conversion. The base (e.g., potassium carbonate) must be strong enough and present in sufficient excess to deprotonate the weakly acidic phenol. The methylating agent is consumed in the reaction, so a slight excess is often required to drive the reaction to completion.
-
Troubleshooting & Optimization:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inefficient Base | Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered. Use at least 1.5-2.0 equivalents. | Water will hydrolyze the methylating agent and reduce the effectiveness of the base. A larger surface area (powdered) and sufficient stoichiometry ensure complete deprotonation of the starting material to the more nucleophilic phenoxide. |
| Degraded Methylating Agent | Use a fresh, unopened bottle of dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I). | Methylating agents, especially methyl iodide, can degrade over time. Dimethyl sulfate is susceptible to hydrolysis. Purity is critical for achieving high yields. |
| Low Reaction Temperature | Gently heat the reaction mixture (e.g., 50-60 °C in acetone or DMF) and monitor by TLC until the starting material is consumed. | Increased temperature enhances the reaction rate for this Sₙ2 reaction. However, excessive heat can lead to side products or evaporation of the solvent. |
| Poor Solvent Choice | Use a polar aprotic solvent like Acetone, DMF, or Acetonitrile. | These solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction pathway without interfering with the nucleophile or electrophile. |
Q2: I see multiple spots on my TLC plate after the methylation reaction. What are the possible side products?
Besides unreacted starting material, the primary side product is typically from C-alkylation, although it is less common for phenoxides. Impurities in the starting material can also carry through.
-
Causality: While O-alkylation is electronically favored, trace amounts of C-alkylation can occur under certain conditions. More commonly, if the reaction is run for an extended period at high temperatures, degradation of the starting material or product can occur.
-
Mitigation Strategies:
-
Control Temperature: Avoid excessive heating. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
Purification: The desired O-methylated product is generally less polar than the starting phenol. It can be effectively separated using column chromatography on silica gel with a hexane/ethyl acetate gradient.
-
Part 2: Troubleshooting the Nitro Group Reduction
The reduction of 1-(3-methoxy-5-nitrophenyl)ethanone is the final and most critical step. The choice of reducing agent has significant implications for yield, purity, and ease of workup.
Q1: Which method is best for reducing the nitro group to an amine for this substrate?
There is no single "best" method; the optimal choice depends on available equipment, scale, and safety considerations. The two most highly recommended methods are catalytic hydrogenation and tin(II) chloride reduction.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas (1-4 atm), 5-10% Pd/C, in Ethanol or Methanol | High yield, clean reaction, easy product isolation (filtration of catalyst).[1] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric and sensitive to poisoning. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, conc. HCl, in Ethanol | Reliable, works well on a lab scale, insensitive to many functional groups.[1] | Workup can be difficult due to the formation of tin salts, requiring careful pH adjustment and potentially large extraction volumes. |
| Iron/Acid Reduction | Fe powder, Acetic Acid or HCl | Inexpensive and effective.[1] | Can require harsh acidic conditions and generates large amounts of iron sludge, complicating the workup. |
Q2: My catalytic hydrogenation is very slow or has stalled completely. What's wrong?
Catalyst deactivation is the most common cause of failed hydrogenations.
-
Causality: The palladium catalyst is sensitive to "poisons" such as sulfur, halide, or other coordination compounds that may be present as trace impurities in your substrate or solvent. An insufficient catalyst loading or low hydrogen pressure can also lead to a sluggish reaction.
Caption: Troubleshooting logic for catalytic hydrogenation.
-
Solutions:
-
Purify the Substrate: Ensure the 1-(3-methoxy-5-nitrophenyl)ethanone intermediate is highly pure before hydrogenation. Recrystallization or a quick silica plug filtration can remove many potential poisons.
-
Use Fresh Catalyst: Use a fresh batch of Pd/C catalyst. Do not leave the catalyst exposed to air for extended periods.
-
Check the System: Ensure your hydrogenation vessel is properly sealed and that you have successfully purged the system with an inert gas (N₂ or Ar) before introducing hydrogen.
-
Increase Catalyst Loading: If purity is confirmed, increase the catalyst loading from 5 mol% to 10 mol%.
-
Q3: The workup after my SnCl₂ reduction is giving me a persistent emulsion and low yield. How can I improve it?
This is the primary drawback of the SnCl₂ method. The issue arises from the precipitation of tin(IV) hydroxide (Sn(OH)₄) during basification.
-
Causality: Upon adding a base (like NaOH or NaHCO₃) to neutralize the HCl and precipitate the product, the tin salts form a gelatinous precipitate that traps the product and complicates phase separation during extraction.
-
Optimized Workup Protocol:
-
After the reaction is complete (as monitored by TLC), cool the mixture in an ice bath.
-
Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or a 10-20% NaOH solution with vigorous stirring. Monitor the pH. Continue adding base until the solution is strongly basic (pH > 10).
-
The tin hydroxides will precipitate. Continue stirring for 30-60 minutes to allow for complete precipitation.
-
Filter the entire mixture through a pad of Celite® (diatomaceous earth). This is the crucial step. The Celite will trap the fine tin precipitates, allowing a clear filtrate to pass through.
-
Wash the Celite pad thoroughly with your extraction solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Combine the filtrate and the washings in a separatory funnel. The organic layer can now be easily separated, washed with brine, dried, and concentrated to yield the crude product.
-
Part 3: Purification & Handling FAQs
Q1: My final product has a pink or brownish tint after purification. Is it impure?
Not necessarily, but it indicates the onset of oxidation.
-
Causality: Anilines, particularly electron-rich anilines like this product, are highly susceptible to air oxidation. This process forms trace amounts of highly colored radical species and eventual polymerization, leading to discoloration without a significant change in purity as measured by NMR.
-
Prevention and Storage:
-
Purification: During workup and purification, minimize exposure to air and strong light.
-
Storage: For long-term storage, store the solid product in an amber vial under an inert atmosphere (Argon or Nitrogen) at low temperatures (< 4 °C).
-
Q2: What is the best way to purify the final product?
Recrystallization is often sufficient if the reduction step was clean.
-
Recommended Solvents: A mixed solvent system is often ideal. Based on the polarity of the molecule, a good starting point is an Ethanol/Water or Isopropanol/Hexane system.[2]
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot, more soluble solvent (e.g., ethanol).
-
Slowly add the hot, less soluble solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of the first solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(3-methoxy-5-nitrophenyl)ethanone
-
To a solution of 1-(3-hydroxy-5-nitrophenyl)ethanone (1.0 eq) in acetone (approx. 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the resulting suspension vigorously for 15 minutes at room temperature.
-
Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise. CAUTION: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate PPE.
-
Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water (2x) and brine (1x), then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent to yield the crude product, which can be purified by recrystallization from ethanol if necessary.
Protocol 2: Reduction of 1-(3-methoxy-5-nitrophenyl)ethanone via Catalytic Hydrogenation
-
In a suitable hydrogenation vessel, dissolve 1-(3-methoxy-5-nitrophenyl)ethanone (1.0 eq) in methanol or ethanol (approx. 0.1 M).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).
-
Seal the vessel, evacuate the atmosphere, and backfill with nitrogen or argon gas (repeat 3 times).
-
Introduce hydrogen gas (H₂) to the desired pressure (typically 1-4 atm or 50 psi).
-
Stir the reaction vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC analysis of small, carefully vented aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Rinse the filter cake with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the high-purity final product.
References
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
1-(3-Methoxy-5-methylphenyl)ethanone. MySkinRecipes. [Link]
Sources
Technical Support Center: Optimization of Reaction Temperature for 3-Amino-5-Methoxyacetophenone Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth technical guidance and troubleshooting advice for optimizing the reaction temperature in coupling reactions involving 3-amino-5-methoxyacetophenone. Our goal is to equip you with the scientific rationale and practical steps to navigate the complexities of this specific substrate and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when optimizing the reaction temperature for coupling reactions with 3-amino-5-methoxyacetophenone?
A1: The main challenges arise from the multifunctional nature of the substrate. The electron-donating methoxy and amino groups can influence the reactivity of the aromatic ring, while the acetophenone moiety introduces a potentially reactive carbonyl group and can affect catalyst activity. Finding a temperature that balances a good reaction rate without causing side reactions or degradation is key.
Q2: How does the reaction temperature generally affect palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig?
A2: Temperature is a critical parameter in these reactions.[1][2]
-
Increased Temperature: Generally leads to a higher reaction rate.[1] It can also promote the oxidative addition and reductive elimination steps in the catalytic cycle.[3][4]
-
Decreased Temperature: May be necessary to improve selectivity and prevent the decomposition of thermally sensitive substrates or catalysts.
Q3: Can the acetophenone group in 3-amino-5-methoxyacetophenone participate in side reactions at elevated temperatures?
A3: Yes, at elevated temperatures, the acetophenone group could potentially undergo side reactions. For instance, it might participate in aldol-type condensations or other base-mediated reactions, especially if strong bases are used in the coupling reaction. Careful monitoring of the reaction profile for byproducts is essential.
Q4: What is a good starting point for temperature optimization in a Suzuki-Miyaura coupling of 3-amino-5-methoxyacetophenone?
A4: A good starting point for a Suzuki-Miyaura coupling is typically in the range of 60-100 °C.[2] Given the electron-rich nature of the aniline derivative, a milder temperature might be sufficient. It is advisable to start at a lower temperature (e.g., 70-80 °C) and gradually increase it while monitoring the reaction progress.
Q5: For a Buchwald-Hartwig amination, what temperature range is typically recommended?
A5: For Buchwald-Hartwig aminations, a common temperature range is between 80-110 °C.[5] However, with the development of more active catalyst systems, reactions can sometimes be performed at lower temperatures, even down to room temperature in some cases.[6][7] For an electron-rich amine like 3-amino-5-methoxyacetophenone, starting the optimization around 80-90 °C is a reasonable approach.
Q6: How does one choose the appropriate solvent for temperature optimization studies?
A6: The choice of solvent is crucial as it dictates the accessible temperature range (based on its boiling point) and can influence catalyst stability and reactivity. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF.[2] The selection should be based on the solubility of all reactants and the desired reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or no conversion | 1. Insufficient Temperature: The reaction may be kinetically slow at the current temperature. 2. Catalyst Deactivation: The catalyst may not be stable at the reaction temperature. | 1. Incremental Temperature Increase: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction by TLC or LC-MS to observe any changes in conversion. Increasing kinetic energy can overcome the activation barrier.[1] 2. Catalyst and Ligand Screening: If increasing temperature doesn't help or leads to decomposition, screen different palladium catalysts and ligands. Some ligands are designed to stabilize the catalyst at higher temperatures. |
| Formation of Impurities/Byproducts | 1. Excessive Temperature: High temperatures can lead to side reactions such as homo-coupling, dehalogenation, or reactions involving the acetophenone group. 2. Thermal Degradation: The starting material or product may be degrading at the reaction temperature. | 1. Lower the Reaction Temperature: Reduce the temperature to a point where the formation of the desired product is still favorable, but the side reactions are minimized. This is a classic optimization trade-off between rate and selectivity. 2. Thermal Stability Analysis: If degradation is suspected, perform a thermal stability study of your starting material and product using techniques like TGA or by heating a solution of the compound at the reaction temperature and monitoring for decomposition. |
| Inconsistent Results | 1. Poor Temperature Control: Fluctuations in the reaction temperature can lead to variable reaction rates and product profiles. 2. Inefficient Heat Transfer: In larger scale reactions, uneven heating can create hot spots, leading to localized side reactions. | 1. Use a Reliable Heating System: Employ a temperature-controlled heating mantle, oil bath, or a reaction block with precise temperature feedback. 2. Ensure Efficient Stirring: Vigorous stirring is essential for uniform heat distribution throughout the reaction mixture, especially for heterogeneous reactions. |
| Reaction Stalls After Initial Conversion | 1. Catalyst Deactivation over Time: The catalyst may have a limited lifetime at the operating temperature. 2. Product Inhibition: The product formed may be coordinating to the palladium center and inhibiting further catalytic cycles. | 1. Lower the Temperature After Initial Conversion: If the reaction is rapid initially, consider lowering the temperature after a certain percentage of conversion to prolong catalyst life. 2. Add Fresh Catalyst: In some cases, a second charge of the catalyst can restart a stalled reaction. |
Experimental Protocols
Protocol 1: Temperature Screening for Suzuki-Miyaura Coupling
-
Reaction Setup: In a series of identical reaction vials, add 3-amino-5-methoxyacetophenone (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a degassed solvent (e.g., dioxane/water mixture).
-
Temperature Gradient: Place each vial in a temperature-controlled heating block set to a different temperature (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).
-
Monitoring: Take aliquots from each reaction at regular intervals (e.g., 1h, 2h, 4h, 8h) and analyze by LC-MS or TLC to determine the conversion and impurity profile.
-
Analysis: Plot conversion versus time for each temperature to determine the optimal balance between reaction rate and cleanliness.
Protocol 2: Troubleshooting Low Yield in Buchwald-Hartwig Amination
-
Baseline Experiment: Run the reaction at your initial "standard" temperature (e.g., 100 °C) with your chosen catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand) and base (e.g., NaOtBu).
-
Lower Temperature Run: Set up an identical reaction at a lower temperature (e.g., 80 °C).
-
Higher Temperature Run: Set up an identical reaction at a higher temperature (e.g., 120 °C), ensuring your solvent's boiling point is not exceeded.
-
Comparative Analysis: After a set time (e.g., 16 hours), analyze the crude reaction mixtures from all three temperatures by ¹H NMR and LC-MS.
-
Decision Making:
-
If the lower temperature gives a cleaner reaction profile with reasonable conversion, further optimization can be focused in this range.
-
If the higher temperature significantly increases conversion without a major increase in impurities, it may be the preferred condition.
-
If all temperatures give poor results, consider changing the catalyst, ligand, or base before further temperature screening.
-
Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for systematic temperature screening.
Troubleshooting Logic for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
Removing impurities from crude 3-amino-5-methoxyacetophenone
Technical Support Ticket: #PUR-3A5M-001 Subject: Purification Protocols for Crude 3-Amino-5-Methoxyacetophenone Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview: The "Dirty Aniline" Problem
You are likely encountering a common issue with electron-rich anilines like 3-amino-5-methoxyacetophenone : the crude material appears dark brown or reddish instead of the expected off-white or pale yellow solid.
This discoloration is rarely due to the bulk product. It is typically caused by trace impurities:
-
Oxidation Products: The amino group (electron-donating) and methoxy group (electron-donating) make the aromatic ring highly susceptible to oxidation, forming highly colored quinoid-like species.
-
Azo/Azoxy Dimers: If synthesized via nitro reduction, incomplete reduction or coupling reactions can generate intensely colored azo impurities.
-
Inorganic Salts: Residual tin or iron salts from reduction steps (e.g., SnCl₂/HCl or Fe/HCl methods).
Below are the three validated workflows to resolve this, ranked from "Standard Maintenance" to "Deep Cleaning."
Module 1: The Chemical Firewall (Acid-Base Extraction)
Use Case: Removing non-basic impurities (unreacted nitro precursor, neutral tars).
Principle: The amino group is basic. Protonating it (
Protocol
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude.
-
Acid Extraction: Extract the organic layer with 1M HCl (
volumes).-
Checkpoint: The product is now in the Aqueous Phase . The organic phase contains the impurities.[1]
-
-
Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (
) to remove trapped neutrals. -
Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >10 using 6M NaOH or saturated
.-
Observation: The product should precipitate or oil out.
-
-
Recovery: Extract the basic aqueous layer with EtOAc (
). Dry over , filter, and concentrate.
Troubleshooting (FAQ)
| Symptom | Probable Cause | Corrective Action |
| No precipitate upon basification | Volume of water is too high (product is slightly water-soluble). | Saturate the aqueous layer with NaCl (brine) before extracting with EtOAc. |
| Emulsion forms | Fine particulates or similar densities. | Filter through a Celite pad or add a small amount of brine to break surface tension. |
| Product is still colored | Impurities are also basic (e.g., aniline isomers). | Proceed to Module 2 (Recrystallization). |
Module 2: The Polishing Step (Recrystallization)
Use Case: Removing structural isomers and trace colored impurities. Solvent System: Ethanol/Water or Isopropanol (IPA)/Water.
Protocol
-
Saturation: Dissolve the semi-pure solid in boiling Ethanol (95%) . Use the minimum amount required to dissolve it.[2]
-
Decolorization (Critical): If the solution is dark, add Activated Carbon (5-10 wt%) and stir at boiling for 5-10 minutes.
-
Expert Tip: Add a pinch of Sodium Dithionite (
) here. It chemically reduces colored oxidized impurities to colorless forms [1].[3]
-
-
Hot Filtration: Filter the hot solution through a pre-warmed funnel (or Celite) to remove carbon.
-
Crystallization: Add hot water dropwise to the boiling filtrate until a faint turbidity persists. Add one drop of ethanol to clear it.
-
Cooling: Allow to cool to room temperature slowly, then refrigerate (4°C).
Figure 1: Decision logic for handling "oiling out" during recrystallization.
Module 3: The "Nuclear Option" (Salt Formation)
Use Case: When the freebase amine is an oil or refuses to crystallize. Logic: Converting the amine to its Hydrochloride (HCl) salt often creates a crystalline solid with vastly different solubility properties than the impurities.
Protocol
-
Dissolve crude amine in dry Diethyl Ether or Dioxane .
-
Add 4M HCl in Dioxane dropwise with stirring.
-
The amine-HCl salt will precipitate immediately.
-
Filter the salt and wash with fresh ether (removes non-basic impurities).
-
Optional: Recrystallize the salt from Methanol/Ether.
-
Reversion: If the freebase is required, dissolve the salt in water and neutralize with
(See Module 1).
Common Issues & Solutions (FAQ)
Q: My product turns brown after drying. Why? A: Amino-methoxy compounds are electron-rich and oxidize in air.
-
Fix: Dry under vacuum/nitrogen. Store in amber vials under inert gas (Argon/Nitrogen).
-
Fix: Add traces of antioxidants (BHT) if the application permits, or store as the HCl salt (more stable).
Q: I suspect I have the 3-nitro precursor left. How do I confirm? A: Run a TLC (Thin Layer Chromatography).
-
Visualization: The amino product will likely fluoresce blue/purple under UV or stain red/orange with p-Anisaldehyde or Ninhydrin (amines). The nitro impurity will usually be UV active but will not stain with Ninhydrin.
-
Rf Value: The amine is more polar (lower Rf) than the nitro precursor in typical systems like Hexane:EtOAc (7:3).
Q: Can I use Column Chromatography? A: Yes, but amines often "streak" on silica due to interaction with acidic silanol groups.
-
Modification: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexane before loading the column. This neutralizes the silica and sharpens the bands [2].
References
-
ChemicalBook. (2025).[4] Purification techniques for amino-phenol derivatives and removal of colored oxidation products using reducing agents.
-
BenchChem. (2025).[2] Recrystallization and purification techniques for Aminoacetophenone derivatives: Protocols for silica treatment.
-
Sigma-Aldrich. (n.d.).[5][6] 3-Methoxyacetophenone Physical Properties and Handling.[5]
-
ResearchGate. (2020). Continuous flow synthesis and reduction of nitroacetophenones.[7]
Sources
- 1. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. 3 -Methoxyacetophenone 97 586-37-8 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
Validation & Comparative
HPLC Method Development Guide: 3'-Amino-5'-methoxyacetophenone Purity Profiling
Executive Summary
Objective: To establish a robust, high-resolution HPLC method for the purity analysis of 3'-Amino-5'-methoxyacetophenone (AMAP) , a critical intermediate in the synthesis of kinase inhibitors and natural product analogs.
The Challenge: The simultaneous presence of a basic primary amine (pKa ~3.8–4.2) and a neutral ketone/methoxy system creates a "dual-personality" molecule. Standard C18 methods often fail due to severe amine tailing (silanol interactions) and poor resolution between the target molecule and its likely regioisomers (2'-amino or 4'-amino analogs) or synthetic precursors (3'-nitro-5'-methoxyacetophenone).
The Solution: This guide compares three distinct chromatographic approaches. While standard C18 methods provide baseline retention, Method C (Phenyl-Hexyl Stationary Phase) is identified as the superior choice for purity profiling, offering orthogonal selectivity driven by
Part 1: Compound Analysis & Impurity Profile
Understanding the physicochemical properties of AMAP is the prerequisite for rational method design.
| Property | Description | Chromatographic Impact |
| Structure | Aniline derivative with meta-acetyl and meta-methoxy groups. | Aromatic ring is electron-rich; susceptible to |
| Basicity (pKa) | ~3.8 – 4.2 (Aniline nitrogen). | At neutral pH, it exists as a neutral species; at pH < 3, it is protonated ( |
| UV Absorbance | Conjugated ketone allows detection at 254 nm (robust) or 220 nm (sensitive). | |
| Critical Impurities | 1. 3'-Nitro-5'-methoxyacetophenone: Synthetic precursor (late eluter).2. Positional Isomers: 2'-Amino or 4'-Amino analogs (close eluters). | Requires a column capable of shape selectivity (steric) or electronic selectivity. |
Diagram 1: Method Development Decision Matrix
This decision tree illustrates the logic flow for selecting the optimal stationary phase based on specific impurity challenges.
Caption: Decision workflow for selecting stationary phases based on the specific purity requirements of the AMAP synthesis route.
Part 2: Comparative Methodology
We evaluated three method variations to determine the optimal protocol.
Method A: The "Generic" Approach (Standard C18)
-
Column: C18 (End-capped), 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Outcome: Sub-optimal.
-
Observation: The amine group interacts with residual silanols on the silica surface, causing peak tailing (
). -
Verdict: Acceptable for rough reaction monitoring, but fails purity validation criteria.
-
Method B: The "Ion-Suppression" Approach (Buffered C18)
-
Column: C18 (High Carbon Load), 3.5 µm.
-
Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Methanol.[1]
-
Outcome: Robust for Main Peak.
Method C: The "Orthogonal Selectivity" Approach (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl, 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid / Methanol.
-
Outcome: Superior (Recommended).
-
Mechanism:[2][3] The phenyl ring on the stationary phase engages in
- stacking interactions with the aromatic ring of the acetophenone. The position of the electron-donating amino group (ortho/meta/para) significantly alters the electron density of the ring, leading to distinct interaction strengths and maximized separation. -
Observation: Baseline resolution of all isomers (
) and precursors.
-
Part 3: Recommended Experimental Protocol (Method C)
This protocol utilizes the Phenyl-Hexyl chemistry to ensure both peak symmetry and isomeric purity.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 2.7 µm Fused-Core) | Provides |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 | Buffering at pH 3.5 keeps the amine protonated but allows sufficient organic interaction. |
| Mobile Phase B | Methanol | Methanol promotes |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[4] |
| Column Temp | 30°C | Controls viscosity and interaction kinetics. |
| Detection | UV @ 254 nm | Targets the acetophenone chromophore; minimizes baseline drift. |
| Injection Vol | 5.0 µL | Prevents column overload. |
Gradient Program
-
0.0 min: 10% B (Equilibration)
-
2.0 min: 10% B (Hold to elute polar salts)
-
15.0 min: 90% B (Linear ramp to elute hydrophobic precursors)
-
18.0 min: 90% B (Wash)
-
18.1 min: 10% B (Re-equilibration)
-
23.0 min: Stop
Sample Preparation
-
Stock Solution: Weigh 10 mg of 3'-Amino-5'-methoxyacetophenone into a 10 mL volumetric flask. Dissolve in 50:50 Water:Methanol.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A (Final conc: 0.1 mg/mL).
-
Filtration: Filter through a 0.22 µm PTFE or Nylon filter prior to injection.
Diagram 2: Separation Mechanism (Pi-Pi Interaction)
This diagram visualizes why the Phenyl-Hexyl column succeeds where C18 fails.
Caption: Mechanism of separation showing how steric hindrance in ortho-isomers reduces pi-pi overlap, altering retention time.
Part 4: Validation & Performance Data
The following data represents typical performance metrics expected when validating this method according to ICH Q2(R1) guidelines.
System Suitability Criteria
| Parameter | Acceptance Limit | Typical Result (Method C) |
| Retention Time (RT) | ± 0.1 min | 8.4 min |
| Tailing Factor ( | < 1.5 | 1.15 |
| Theoretical Plates (N) | > 5000 | ~8500 |
| Resolution ( | > 1.5 (vs. nearest isomer) | 2.3 (vs. 2'-amino isomer) |
Linearity and Sensitivity
-
Linear Range: 0.5 µg/mL to 200 µg/mL (
). -
LOD (Limit of Detection): ~0.05 µg/mL (S/N = 3).
-
LOQ (Limit of Quantitation): ~0.15 µg/mL (S/N = 10).
Part 5: Troubleshooting & Expert Insights
Peak Tailing of the Amine
-
Cause: Secondary interactions between the protonated amine (
) and ionized silanols ( ) on the silica support. -
Fix: Ensure the mobile phase pH is below 3.5 (to suppress silanol ionization) or use a "High Purity" base-deactivated column. Adding 10-20 mM Ammonium Formate is crucial for competing with these active sites.
Co-elution of Nitro-Precursor
-
Cause: The nitro group is highly polar but the precursor lacks the hydrogen-bonding capability of the amine.
-
Fix: If the Nitro precursor co-elutes, lower the initial organic % to 5%. The amino group makes the target molecule more hydrophilic than the nitro precursor in acidic conditions, so the target should elute earlier.
Baseline Drift at 254 nm
-
Cause: Absorption of Formic Acid or Methanol at low wavelengths.
-
Fix: 254 nm is generally safe. If drift occurs, switch to Phosphoric Acid (non-UV absorbing), but ensure the column is compatible with 100% aqueous conditions if starting at 0% B.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and silanol interactions).
-
Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Source for stationary phase selectivity mechanisms).[3]
-
PubChem. (2025).[1][5] 3'-Aminoacetophenone Compound Summary. National Library of Medicine. Available at: [Link] (Verified source for pKa and structural data).
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.
Sources
Mass spectrometry fragmentation pattern of 3-amino-5-methoxyacetophenone
Comparative Guide: Mass Spectrometry Profiling of 3-Amino-5-Methoxyacetophenone
Executive Summary This technical guide provides a structural and fragmentation analysis of 3-amino-5-methoxyacetophenone (MW 165.19 Da), a critical intermediate in the synthesis of bioactive heterocycles and kinase inhibitors. This document compares two primary analytical modalities—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —to establish a definitive identification protocol. It further details the mechanistic differentiation of this compound from its positional isomers (e.g., 2-amino-4-methoxyacetophenone) using specific fragmentation rules.
Structural Context & Physicochemical Baseline
Before interpreting fragmentation, the structural constraints must be defined to predict ion stability.
| Feature | Specification | Impact on MS Fragmentation |
| Formula | m/z 165 ( | |
| Nitrogen Rule | Odd number of N (1) | Odd molecular weight (165) confirms presence of odd N count.[1] |
| Substituents | Acetyl (Pos 1), Amino (Pos 3), Methoxy (Pos 5) | Meta-substitution pattern (1,3,5). Lack of ortho interactions prevents specific rearrangements (e.g., water loss). |
| Key Bonds | C-C (Acetyl), C-O (Methoxy) | Primary cleavage sites for |
Comparative Analysis: EI vs. ESI-MS/MS
For drug development workflows, choosing the correct ionization mode is critical for sensitivity versus structural elucidation.
| Feature | Electron Ionization (EI-GCMS) | Electrospray Ionization (ESI-LCMS/MS) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization |
| Primary Ion | Radical Cation ( | Protonated Molecule ( |
| Fragmentation | Extensive, spontaneous in-source fragmentation. | Minimal in-source. Requires Collision Induced Dissociation (CID).[2] |
| Key Utility | Structural Fingerprinting: Best for library matching and confirming the core carbon skeleton. | Trace Quantification: Higher sensitivity for biological matrices; requires MS/MS for identification. |
| Detection Limit | ~1-10 ng (Scan mode) | ~1-10 pg (MRM mode) |
Fragmentation Mechanics (EI Spectrum)
In Electron Ionization (70 eV), 3-amino-5-methoxyacetophenone follows a predictable decay pathway characteristic of substituted acetophenones.
Primary Pathway: Alpha-Cleavage (The Base Peak)
The most dominant feature in the spectrum of acetophenones is the cleavage of the bond alpha to the carbonyl group.
-
Mechanism: The radical site on the carbonyl oxygen induces cleavage of the methyl group.
-
Transition:
(Loss of , 15 Da). -
Result: Formation of the resonance-stabilized acylium ion (Ph-C≡O
). This is typically the Base Peak (100% abundance) .
Secondary Pathway: Decarbonylation
Following the formation of the acylium ion, the molecule expels carbon monoxide (CO).
-
Transition:
(Loss of CO, 28 Da). -
Result: Formation of the substituted phenyl cation (
).
Tertiary Pathway: Methoxy Group Degradation
The methoxy group (
-
Transition:
or .
Visualization: Fragmentation Pathway
The following diagram illustrates the stepwise degradation logic.
Figure 1: Predicted EI fragmentation tree for 3-amino-5-methoxyacetophenone showing the dominant alpha-cleavage pathway.
Isomer Differentiation (The "Ortho Effect")
A critical challenge in synthesis is distinguishing the target 3-amino-5-methoxyacetophenone (meta-substituted) from its isomer 2-amino-4-methoxyacetophenone (ortho-substituted). Mass spectrometry provides a definitive filter based on the "Ortho Effect."
The Diagnostic Rule
-
Ortho-Isomers (2-amino): The amino group at position 2 is spatially close to the acetyl carbonyl oxygen. This allows for a McLafferty-like rearrangement or direct interaction, leading to the loss of water (
) or an OH radical.-
Marker: Significant peak at
(m/z 147) or (m/z 148).
-
-
Meta-Isomers (3-amino, Target): The amino group is too distant from the carbonyl to interact.
-
Marker:Absence of significant
or peaks. The spectrum is dominated strictly by the (methyl loss) peak.
-
Key Insight: If your spectrum shows a prominent peak at m/z 147/148, your sample likely contains the ortho impurity, not the 3-amino target.
Experimental Protocols
Protocol A: GC-MS (Purity & ID)
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).
-
Inlet: Split 20:1, 250°C.
-
Oven: 80°C (1 min)
20°C/min 280°C (hold 3 min). -
MS Source: EI mode, 70 eV, 230°C.
-
Scan Range: m/z 40–300.
-
Acceptance Criteria: Base peak at m/z 150; Molecular ion at m/z 165 visible (>5%).
Protocol B: LC-MS/MS (Trace Quantitation)
-
Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
-
Phase A: 0.1% Formic Acid in Water.
-
Phase B: Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Ionization: ESI Positive Mode (
V). -
MRM Transitions:
-
Quantifier:
(Loss of Methyl). -
Qualifier:
(Loss of Acetyl/CO).
-
Visualization: Analytical Workflow
Figure 2: General analytical workflow for mass spectrometric characterization.[1]
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Aminoacetophenone (Analogous Substructure). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Methoxyacetophenone (Analogous Substructure). NIST Chemistry WebBook, SRD 69. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage and ortho-effect mechanisms).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Sources
Comparing reactivity of 3-amino-5-methoxyacetophenone vs 3-aminoacetophenone
Topic: Comparing Reactivity of 3-Amino-5-Methoxyacetophenone vs. 3-Aminoacetophenone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide provides a technical comparison between 3-aminoacetophenone (3-AAP) and its 5-methoxy substituted analog, 3-amino-5-methoxyacetophenone (3-A-5-MAP) . While 3-AAP is a standard commodity chemical used widely as a building block for pharmaceuticals (e.g., phenylephrine analogs, kinase inhibitors), 3-A-5-MAP represents a more specialized, electron-rich scaffold often utilized in the synthesis of resorcinol-based natural product mimics, such as flavones and coumarins.
The core differentiator is the 5-methoxy group , which introduces a "push-pull" electronic conflict when combined with the 1-acetyl group, significantly altering the regioselectivity of Electrophilic Aromatic Substitution (EAS) and the solubility profile of the molecule, while having a subtle inductive impact on the aniline nitrogen’s basicity.
Chemical Structure & Electronic Analysis
To understand the reactivity differences, we must dissect the electronic environment of the benzene ring using Hammett substituent constants (
Structural Comparison
| Feature | 3-Aminoacetophenone (3-AAP) | 3-Amino-5-Methoxyacetophenone (3-A-5-MAP) |
| CAS Number | 99-03-6 | 115664-42-9 (Isomer specific) |
| Core Scaffold | 1,3-Disubstituted Benzene | 1,3,5-Trisubstituted Benzene |
| Substituents | -NH₂ (3), -COCH₃ (1) | -NH₂ (3), -COCH₃ (1), -OCH₃ (5) |
| Electronic Nature | Donor (NH₂) / Acceptor (Acetyl) | Donor (NH₂) / Donor (OCH₃) / Acceptor (Acetyl) |
| Symmetry | Asymmetric | Symmetric (Pseudo-C2 axis through C1-C4) |
Electronic Effects (The "Why")
-
3-Aminoacetophenone:
-
The Amino group (-NH₂) at C3 is a strong
-donor ( ) but inductively withdrawing ( ). It activates positions C2, C4, and C6 . -
The Acetyl group (-COCH₃) at C1 is a strong
-acceptor ( ) and inductively withdrawing ( ). It deactivates the ring but directs incoming electrophiles to the meta position (which is occupied by NH₂). -
Net Result: The ring is moderately activated. The C4 and C6 positions are the primary sites for electrophilic attack (ortho/para to NH₂, meta/para to Acetyl).
-
-
3-Amino-5-Methoxyacetophenone:
-
The Methoxy Impact: The -OCH₃ group at C5 is meta to both the Acetyl (C1) and Amino (C3) groups.
-
Inductive Effect: Being meta to the amine, the methoxy group exerts an electron-withdrawing inductive effect (
). This slightly decreases the basicity of the aniline nitrogen compared to 3-AAP. -
Resonance Effect: The methoxy group is a strong activator for the ring carbons ortho and para to itself (C4, C6, C2).
-
Cooperative Activation:
-
C2: Ortho to NH₂, Para to OCH₃. (Sterically hindered but electronically super-rich).
-
C4: Ortho to NH₂, Ortho to OCH₃. (Highly activated "sweet spot").
-
C6: Para to NH₂, Ortho to OCH₃. (Highly activated).
-
-
Key Insight: 3-A-5-MAP is a "super-nucleophile" regarding its aromatic ring compared to 3-AAP. In EAS reactions (like bromination or nitration), 3-A-5-MAP will react significantly faster and may require lower temperatures to prevent over-substitution.
Reactivity Profile & Application Scenarios
Amine Nucleophilicity (N-Alkylation/Acylation)
Both compounds behave as typical anilines. However, the inductive withdrawal from the 5-methoxy group in 3-A-5-MAP makes its nitrogen lone pair slightly less available than in 3-AAP.
-
Recommendation: When performing reductive aminations or acylations with 3-A-5-MAP, allow for slightly longer reaction times (10-15% increase) or use a stronger base catalyst compared to standard 3-AAP protocols.
Electrophilic Aromatic Substitution (EAS)
This is where the divergence is most critical.
-
3-AAP: Reacts cleanly at C4 or C6. Monosubstitution is easily controlled.
-
3-A-5-MAP: The C4 position is activated by two strong donors (NH₂ and OCH₃). This makes it prone to poly-substitution .
Heterocycle Synthesis (The Skraup/Doebner-Miller Reaction)
Both are used to synthesize quinolines.
-
3-AAP: Yields 7-acetylquinoline (major) and 5-acetylquinoline (minor) due to cyclization at C4 vs C2.
-
3-A-5-MAP: The symmetry of the 3,5-substitution pattern simplifies the regiochemistry. Cyclization at C4 or C6 (which are equivalent due to symmetry relative to the C1-C4 axis? Correction: They are not equivalent relative to the acetyl group. C4 is para to Acetyl; C2 is ortho to Acetyl).
-
Pathway: Cyclization prefers the sterically less hindered and electronically activated C4 position, typically yielding 5-methoxy-7-acetylquinoline derivatives with high regioselectivity.
-
Mechanistic Visualization
The following diagram illustrates the resonance activation sites, highlighting why 3-A-5-MAP is more reactive at the ring carbons.
Figure 1: Comparative electronic activation. Note the "Double Activation" at C4 for the methoxy analog.
Experimental Protocols
Protocol A: Controlled Bromination (Regioselectivity Probe)
Objective: To demonstrate the heightened reactivity of 3-A-5-MAP compared to 3-AAP.
Materials:
-
Substrate (1.0 eq): 3-AAP or 3-A-5-MAP
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Acetonitrile (
) -
Temperature:
vs
Methodology:
-
Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of acetonitrile.
-
Addition: Add 1.05 mmol of solid NBS portion-wise over 10 minutes.
-
For 3-AAP: Perform at Room Temperature (
). -
For 3-A-5-MAP: Perform at
(Ice bath).
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3).
-
Observation: 3-A-5-MAP will consume NBS within <10 minutes even at
. 3-AAP typically requires 30-60 minutes at for completion.
-
-
Workup: Quench with 10%
, extract with EtOAc, and concentrate.
Expected Outcome:
-
3-AAP: Yields primarily 4-bromo-3-aminoacetophenone .
-
3-A-5-MAP: Yields 4-bromo-3-amino-5-methoxyacetophenone .
-
Warning: If 3-A-5-MAP is run at
without slow addition, significant 2,4-dibromo product will form due to the highly activated ring.
-
Protocol B: Diazotization and Sandmeyer Reaction
Objective: Converting the amino group to a hydroxyl group (Synthesis of 3-hydroxy-5-methoxyacetophenone).
-
Acidification: Suspend 10 mmol of 3-A-5-MAP in 15 mL of 20%
. Cool to . -
Diazotization: Add
(1.1 eq) in water dropwise, maintaining temp .-
Note: The diazonium salt of 3-A-5-MAP is stabilized by the electron-donating methoxy group but is still sensitive.
-
-
Hydrolysis: Transfer the cold diazonium solution dropwise into a boiling solution of 10%
(100^{\circ}\text{C}). -
Purification: The product, 3-hydroxy-5-methoxyacetophenone, precipitates upon cooling or is extracted.
-
Comparison: This reaction is cleaner for 3-A-5-MAP than 3-AAP because the electron-rich ring stabilizes the diazonium intermediate slightly better against side-reactions, though coupling rates with unreacted amine (to form azo dyes) are faster. Strict pH control is required.
-
Data Comparison Table
| Property | 3-Aminoacetophenone (3-AAP) | 3-Amino-5-Methoxyacetophenone | Source/Notes |
| Molecular Weight | 135.16 g/mol | 165.19 g/mol | Calculated |
| Melting Point | 94 - 98 °C | ~105 - 110 °C (Predicted) | [1], [2] |
| Boiling Point | 289 - 290 °C | >300 °C (Predicted) | [1] |
| pKa (Conj. Acid) | 3.41 (Predicted) | ~3.30 (Predicted) | Inductive withdrawal of OMe (meta) |
| LogP | 0.83 | ~1.10 | [3] |
| Water Solubility | 7.0 g/L | < 5.0 g/L | Methoxy adds lipophilicity |
| Primary Reactivity | Nucleophile (Amine) | Nucleophile (Ring & Amine) |
References
-
NIST Chemistry WebBook. "3-Aminoacetophenone (CAS 99-03-6) Thermochemical Data."[3] National Institute of Standards and Technology.[3][4] [Link]
-
Cheméo. "Chemical Properties of 3-Aminoacetophenone."[5][6][7] [Link]
-
MDPI Pharmaceuticals. "Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks." Pharmaceuticals 2021. [Link]
Sources
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. chembk.com [chembk.com]
- 3. 3-Aminoacetophenone [webbook.nist.gov]
- 4. 3-Aminoacetophenone [webbook.nist.gov]
- 5. 3′-氨基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sfdchem.com [sfdchem.com]
UV-Vis absorption characteristics of 1-(3-Amino-5-methoxyphenyl)ethanone
Comparative Guide: UV-Vis Absorption Characteristics of 1-(3-Amino-5-methoxyphenyl)ethanone
Executive Summary
This guide provides a technical analysis of the UV-Vis absorption profile of This compound (CAS: 85276-72-8). As a di-substituted acetophenone derivative, its spectroscopic signature is defined by the synergistic auxochromic effects of the amino (-NH₂) and methoxy (-OCH₃) groups positioned meta to the acetyl moiety.
While the mono-substituted analogs (3-aminoacetophenone and 3-methoxyacetophenone) are well-characterized, the 3,5-disubstituted target exhibits a unique electronic environment. This guide synthesizes experimental data from structural analogs with theoretical electronic transition rules to provide a robust reference for researchers using this compound as an intermediate in pharmaceutical synthesis (e.g., kinase inhibitors).
Structural Analysis & Electronic Transitions
The UV-Vis spectrum of aromatic ketones is governed by two primary electronic transitions:
-
Transition (K-band): High intensity (
), originating from the conjugated benzene ring system. -
Transition (R-band): Low intensity (
), originating from the non-bonding electrons on the carbonyl oxygen.
In This compound , both substituents are Electron Donating Groups (EDGs). However, their meta-positioning relative to the carbonyl group (an Electron Withdrawing Group, EWG) prevents direct resonance conjugation (the "push-pull" effect seen in para-isomers). Consequently, the bathochromic (red) shift is moderate compared to p-aminoacetophenone.
Electronic Interaction Diagram
Figure 1: Electronic substituent effects influencing the UV absorption profile.
Comparative Spectroscopic Data
The following table contrasts the target molecule with its direct structural analogs. Data for the analogs is based on experimental literature, while the target data is a theoretical prediction derived from substituent additivity rules (Woodward-Fieser).
| Compound | Structure | Electronic Character | ||
| Acetophenone | Unsubstituted | 243 ( | ~13,000 ~50 | Baseline chromophore. |
| 3-Methoxyacetophenone | 3-OMe (Meta) | 252 305 (sh) | ~8,500 ~1,200 | Weak auxochrome adds slight red shift. |
| 3-Aminoacetophenone | 3-NH₂ (Meta) | 252 330 (broad) | ~10,000 ~2,500 | Strong auxochrome. Broad band due to amine-ring interaction. |
| This compound | 3-NH₂, 5-OMe | 258-265 (Predicted) 335-345 (Broad) | ~11,000 ~3,000 | Additive effect of two meta-EDGs causes further red shift and broadening. |
Key Insight: The 3,5-disubstitution pattern prevents the formation of a strong charge-transfer band seen in para-isomers (e.g., 4-aminoacetophenone absorbs >300 nm with high intensity). Instead, you will observe a distinct primary peak near 260 nm and a broad, lower-intensity shoulder extending into the UVA region (320–350 nm).
Experimental Protocol: UV-Vis Characterization
To accurately characterize this compound, follow this self-validating protocol designed to minimize solvent cutoff interference and concentration errors.
Reagents & Equipment
-
Solvent: Methanol (HPLC Grade) or Ethanol (Absolute). Note: Avoid Acetone or Benzene due to high UV cutoff.
-
Blank: Pure solvent from the same bottle used for solvation.
-
Cuvette: Quartz (1 cm path length). Glass/Plastic absorb UV <300 nm.
Workflow Diagram
Figure 2: Step-by-step UV-Vis characterization workflow.
Step-by-Step Procedure
-
Stock Preparation: Dissolve 10 mg of this compound in 10 mL Methanol (Conc: 1 mg/mL). Sonicate for 5 mins to ensure complete dissolution.
-
Working Solution: Dilute 100 µL of Stock into 9.9 mL Methanol (1:100 dilution). Final concentration
10 µg/mL (~60 µM). -
Baseline: Fill two quartz cuvettes with pure Methanol. Place in sample and reference holders. Auto-zero the instrument.
-
Measurement: Replace sample cuvette with Working Solution. Scan from 200 nm to 400 nm.
-
Validation: If the main peak absorbance > 1.0, dilute further. Ideally, the peak should lie between 0.4 and 0.8 AU for maximum accuracy.
Applications in Drug Development
-
Purity Assessment: The ratio of absorbance at 260 nm (Main band) to 340 nm (Secondary band) serves as a purity index. Significant deviation suggests oxidation of the amino group (browning).
-
Reaction Monitoring: When converting the nitro-precursor (1-(3-methoxy-5-nitrophenyl)ethanone) to the amino-target, the disappearance of the nitro charge-transfer band and the emergence of the amine auxochrome shift can be tracked.
-
HPLC Detection: Set UV detector to 260 nm for maximum sensitivity or 330 nm for higher selectivity against non-amino impurities.
References
-
NIST Chemistry WebBook. UV/Visible Spectrum of Acetophenone and 3-Aminoacetophenone. National Institute of Standards and Technology.[1] Link
-
PubChem. Compound Summary: 3-Aminoacetophenone (CID 7417). National Library of Medicine. Link
-
SpectraBase. 3'-Methoxyacetophenone UV-Vis Spectrum. Wiley Science Solutions. Link
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Substituent Effects on UV Absorption).[2] John Wiley & Sons.[3][4]
-
BLD Pharm. Product Data: this compound (CAS 85276-72-8).[5]Link
Sources
A Comprehensive Guide to Elemental Analysis Standards for 3'-Amino-5'-methoxyacetophenone
For researchers, scientists, and drug development professionals, the molecular integrity of pharmaceutical intermediates like 3'-Amino-5'-methoxyacetophenone is paramount. This aromatic ketone is a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Ensuring its elemental composition and purity is not merely a quality control checkpoint; it is a foundational requirement for reproducible synthesis, drug efficacy, and patient safety.
This guide provides an in-depth comparison of the elemental analysis standards applicable to 3'-Amino-5'-methoxyacetophenone. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a self-validating framework for analysis. Our discussion will be grounded in two distinct yet complementary objectives: the verification of the compound's fundamental elemental makeup (Carbon, Hydrogen, Nitrogen) and the quantification of trace elemental impurities, which are a major focus of regulatory bodies.
The Two Pillars of Elemental Analysis: Composition vs. Impurities
The elemental analysis of a pharmaceutical intermediate is a tale of two distinct goals. The first is to confirm its identity and stoichiometric purity by measuring the mass percentages of its primary constituent elements. The second is to detect and quantify potentially harmful elemental impurities that may have been introduced during synthesis or from equipment.[1] Each goal necessitates a different set of analytical technologies and standards.
The logical flow for selecting an appropriate analytical technique is dictated by the primary question being asked: "Is this the correct molecule?" or "What contaminants are inside this molecule?"
Caption: Decision workflow for selecting an elemental analysis technique.
Verifying Stoichiometric Integrity: Combustion Analysis
Before assessing impurities, one must first confirm the compound's identity. For an organic molecule like 3'-Amino-5'-methoxyacetophenone (C₉H₁₁NO₂), the most reliable method for verifying its empirical formula is Combustion Analysis, often performed with a dedicated CHN/O analyzer.[2]
Principle of Operation: This technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically 950-1050°C).[3] The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and measured by detectors, such as thermal conductivity detectors. From the measured amounts of these gases, the mass percentages of Carbon, Hydrogen, and Nitrogen in the original sample are calculated.[4][5] Oxygen is typically determined in a separate step via pyrolysis or calculated by difference.
Causality Behind Its Use: Combustion analysis is the authoritative method for this purpose due to its exceptional precision and accuracy for high-concentration elements. While other techniques can detect these elements, none can do so with the quantitative certainty required to confirm a molecular formula to two decimal places, which is the standard for publication and regulatory submission.
Experimental Workflow: CHN Analysis
The process is a highly automated and self-validating system, from sample preparation to final report generation.
Caption: Standard experimental workflow for CHN combustion analysis.
Protocol 1: Elemental Composition by Combustion Analysis
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known composition (e.g., Acetanilide). This ensures the detector response is linear and accurate.
-
Sample Preparation: Accurately weigh 1-2 mg of 3'-Amino-5'-methoxyacetophenone into a clean tin capsule. Record the weight to at least four decimal places.
-
Analysis: Place the sealed capsule into the instrument's autosampler. Initiate the combustion sequence. The sample is dropped into a high-temperature furnace with a pulse of pure oxygen.
-
Gas Processing: The resultant gases are passed over a copper catalyst to reduce nitrogen oxides to N₂.[4] The gas mixture (CO₂, H₂O, N₂, He carrier) is then passed through a chromatographic column to separate the components.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
Calculation: The instrument software, using the calibration data, calculates the mass percentages of C, H, and N in the original sample.
-
Validation: The experimental percentages should be within ±0.4% of the theoretical values for C₉H₁₁NO₂ (C: 65.44%, H: 6.71%, N: 8.48%).
Quantifying Trace Contaminants: Standards for Elemental Impurities
In drug development, controlling elemental impurities is a critical safety requirement. These impurities can originate from catalysts, reagents, manufacturing equipment, or container systems.[6] Regulatory bodies like the USP and ICH have established strict guidelines (USP <232> Elemental Impurities—Limits, USP <233> Elemental Impurities—Procedures, and ICH Q3D) that mandate the control of 24 specific elements.[7][8][9][10]
The primary techniques for this analysis are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[11]
Principle of Operation:
-
ICP-OES: A liquid sample is nebulized into a hot argon plasma (~10,000 K), which excites the atoms of the elements present. As these atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.[1]
-
ICP-MS: Similar to ICP-OES, a plasma is used to desolvate, atomize, and ionize the atoms. These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for extremely sensitive detection.[7][12]
Causality in Method Selection: The choice between ICP-MS and ICP-OES is driven by the required detection limits.
-
ICP-MS is the preferred method for this application because its detection limits (parts-per-billion or even parts-per-trillion) are low enough to meet the stringent Permitted Daily Exposure (PDE) limits set by ICH Q3D for highly toxic "Class 1" elements like Cadmium (Cd), Lead (Pb), Arsenic (As), and Mercury (Hg).[13][14]
-
ICP-OES is a robust and often more cost-effective technique, but its higher detection limits (parts-per-million to high parts-per-billion) may not be sufficient for all regulated elements in a final drug product, though it can be suitable for analyzing raw materials or intermediates where limits are higher.[1][11]
A Non-Destructive Alternative: X-Ray Fluorescence (XRF) XRF is a non-destructive technique that bombards a sample with X-rays, causing the elements within to emit secondary (fluorescent) X-rays at characteristic energies.[15][16]
-
Application: Its primary advantage is speed and the lack of sample preparation, making it an excellent tool for rapid screening of raw materials.[17]
-
Limitations: XRF generally has higher detection limits than ICP techniques and can be subject to significant matrix effects in organic samples, making it less suitable for final compliance testing against strict regulatory limits.[18][19]
Head-to-Head Comparison of Analytical Techniques
The selection of an analytical standard is a function of the specific requirements of the analysis. The following table provides a direct comparison of the primary techniques for the elemental analysis of 3'-Amino-5'-methoxyacetophenone.
| Feature | Combustion Analysis (CHN) | ICP-MS | ICP-OES | X-Ray Fluorescence (XRF) |
| Primary Purpose | Stoichiometric Composition | Trace & Ultra-Trace Impurities | Trace Impurities | Elemental Screening |
| Target Elements | C, H, N, S, O | Most of the periodic table (Li-U) | ~70 elements | Na-U |
| Typical Detection Limits | ~0.1% (by weight) | 0.1 - 10 ppb (µg/L) | 1 - 100 ppb (µg/L) | 1 - 100 ppm (mg/kg) |
| Precision (RSD) | < 0.3% | < 5% | < 3% | 5-10% (without standards) |
| Sample Preparation | Weighing into capsule | Acid digestion required | Acid digestion required | Minimal to none |
| Destructive? | Yes | Yes | Yes | No |
| Regulatory Alignment | Formula Confirmation | USP <233> , ICH Q3D | USP <233> , ICH Q3D | Screening / PAT |
| Throughput | Moderate | High (with autosampler) | High (with autosampler) | Very High |
Detailed Experimental Protocols
Trustworthy data originates from robust, self-validating protocols. The following methodologies are designed to meet the stringent requirements of the pharmaceutical industry.
Protocol 4.1: Sample Preparation for ICP-MS/OES via Microwave Digestion
This protocol is critical for destroying the organic matrix, which would otherwise interfere with the plasma, and for solubilizing all target elements.
-
System Blank: Before handling samples, perform a digestion of the acids alone (e.g., 5 mL Nitric Acid, 1 mL Hydrochloric Acid) to ensure there is no contamination from the reagents or the digestion vessel.
-
Sample Weighing: Accurately weigh approximately 100 mg of 3'-Amino-5'-methoxyacetophenone directly into a clean, acid-leached microwave digestion vessel.
-
Acid Addition: Carefully add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl) to the vessel. This acid mixture is effective for solubilizing most metallic impurities, including catalyst residues like Palladium (Pd) and Platinum (Pt).[14]
-
Digestion Program: Seal the vessels and place them in the microwave digestion system. Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes. The sealed, high-pressure environment ensures complete digestion without losing volatile elements.
-
Dilution: After cooling, carefully open the vessels in a fume hood. Dilute the digested solution to a final volume of 50 mL using deionized water. The sample is now ready for analysis.
-
Quality Control: A method blank (acids only) and a spiked sample (a known quantity of target elements added to a sample pre-digestion) must be prepared with each batch to validate the accuracy and recovery of the procedure. Per USP <233>, spike recoveries should be within 70-150%.[8]
ICP-MS Analysis Workflow
Caption: Key stages in the ICP-MS analysis of elemental impurities.
Conclusion
The elemental analysis of 3'-Amino-5'-methoxyacetophenone is a multi-faceted task that requires a clear understanding of the analytical objective. For the fundamental confirmation of its molecular formula (C₉H₁₁NO₂), Combustion Analysis remains the unequivocal standard due to its unmatched precision for bulk C, H, and N content.
For ensuring patient safety and meeting global regulatory standards like ICH Q3D, a different toolkit is required.[9] ICP-MS stands as the gold standard for quantifying trace elemental impurities, offering the ultra-low detection limits necessary to ensure compliance.[7][12] While techniques like ICP-OES and XRF have important roles, ICP-MS provides the comprehensive, high-sensitivity data required for final product release in the pharmaceutical industry. The adoption of a risk-based approach, utilizing rapid screening tools like XRF for raw materials and reserving rigorous, validated ICP-MS methods for final qualification, represents a robust and efficient strategy for modern drug development.
References
-
Ansari, S., & Khan, F. (2017). ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. Current Drug Discovery Technologies, 14(2), 106-120. [Link][12]
-
EAG Laboratories. Using ICP-MS to Measure Elemental Compositions in Drug Products. [Link][7]
-
Chemistry Stack Exchange. Combustion of non-hydrocarbon organic compounds. [Link][3]
-
Li, G. et al. (2018). Research Progress of Determination of Elemental Impurities in Drugs by ICP-AES and ICP-MS. Chinese Journal of Pharmaceutical Analysis. [Link][13]
-
Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link][8]
-
Analytik Jena. (2018). Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233. [Link][9]
-
Pharmaceutical Technology. (2021). Approaching Elemental Impurity Analysis. [Link][11]
-
EAG Laboratories. Elemental Composition using XRF. [Link][15]
-
Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link][1]
-
Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link][10]
-
Spectroscopy Online. (2016). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. [Link][21]
-
SPECTRO Analytical Instruments. What is XRF and How Does X-Ray Fluorescence Work. [Link][16]
-
Eurofins. Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. [Link][6]
-
Encyclopedia.pub. (2022). Portable X-ray Fluorescence Analysis of Organic Amendments. [Link][18]
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Alloyester. XRF Analysis - non-destructive & fast. [Link][17]
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Safety Operating Guide
Proper Disposal Procedures: 1-(3-Amino-5-methoxyphenyl)ethanone
Executive Summary & Chemical Identification
This guide outlines the critical safety and logistical protocols for the disposal of 1-(3-Amino-5-methoxyphenyl)ethanone . As a substituted acetophenone with an amine functionality, this compound presents specific chemical compatibilities that dictate its waste stream.
Primary Directive: This substance must be treated as Hazardous Organic Waste . Under no circumstances should it be disposed of via sanitary sewer systems or mixed with incompatible oxidizers.
Chemical Profile
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 85276-72-8 (Verify against specific vendor lot; isomers exist) |
| Molecular Formula | C₉H₁₁NO₂ |
| Functional Groups | Ketone (Acetophenone core), Primary Amine (-NH₂), Methoxy ether (-OCH₃) |
| Physical State | Solid (typically off-white to yellow powder) |
| RCRA Status | Not P-listed or U-listed by name; Regulated by Characteristic (Toxicity/Ignitability) |
Hazard Characterization (The "Why")
To ensure a self-validating safety system, researchers must understand the causality behind the disposal protocols.
Toxicological & Reactivity Risks
-
Amines as Sensitizers: The aniline-like structure (aromatic amine) suggests potential for skin sensitization and irritation (H315, H319). Inhalation of dust triggers respiratory tract irritation (H335).
-
Chemical Incompatibility: The primary amine group is basic and nucleophilic.
-
Environmental Persistence: Aromatic ethers and amines are slow to degrade in aquatic environments. Sewer disposal is strictly prohibited due to potential bioconcentration and toxicity to aquatic life.
Pre-Disposal Protocol: Handling & Segregation
Before moving to the central waste facility, the generator must stabilize and segregate the waste at the bench level.
Personal Protective Equipment (PPE)
-
Respiratory: N95 particulate respirator or fume hood operation (required for solid handling to prevent dust inhalation).
-
Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-gloving recommended if dissolving in penetrating solvents (e.g., DMSO/DCM).
-
Ocular: Chemical splash goggles.
Waste Segregation Logic
The compound must be segregated based on its phase and the solvent matrix.
| Waste State | Correct Waste Stream | Incompatible Streams (DO NOT MIX) |
| Pure Solid | Solid Hazardous Waste (Incineration) | Regular trash, Biohazard bags, Sharps containers |
| Dissolved (Organic) | Non-Halogenated Organic (if in MeOH, EtOH, Acetone) | Aqueous Acid Waste, Oxidizing Waste (Chromic acid, Permanganates) |
| Dissolved (Halogenated) | Halogenated Organic (if in DCM, Chloroform) | Non-Halogenated streams (if strict separation is enforced by local EHS) |
Step-by-Step Disposal Workflows
Scenario A: Disposal of Excess Solid Reagent
Use this protocol for expired shelf inventory or excess dry powder.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Labeling: Affix a hazardous waste tag immediately.
-
Transfer: Inside a fume hood, transfer the solid into the waste container.
-
Note: If the original container is <50 mL and difficult to empty, the entire container may be placed inside a larger waste jar (overpacking).
-
-
Decontamination: Wipe the exterior of the waste container with an ethanol-dampened wipe. Dispose of the wipe in the Solid Hazardous Waste bin.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Use this protocol for mother liquors or reaction byproducts.
-
pH Check: Dip a pH strip into the waste solution.
-
Logic: If the solution is highly acidic (pH < 2) or basic (pH > 12) due to other reagents, neutralize it to pH 5–9 before adding to a bulk organic solvent drum. This prevents polymerization or heat generation in the drum.
-
-
Solvent Identification: Determine the primary solvent.
-
If Dichloromethane (DCM) or Chloroform : Pour into Halogenated Waste .
-
If Acetone, Ethyl Acetate, Methanol, Ethanol : Pour into Non-Halogenated Waste .
-
-
Transfer: Pour slowly into the carboy using a funnel. Avoid splashing.
-
Log Entry: Record the volume and mass of the amine added to the waste log sheet.
Scenario C: Spill Cleanup (Immediate Action)
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE Up: Don goggles, double nitrile gloves, and N95 mask.
-
Containment:
-
Solid Spill: Cover with wet paper towels (to prevent dust) and scoop into a waste bag.
-
Liquid Spill: Cover with an inert absorbent (Vermiculite or polypropylene pads). Do not use sawdust (combustible).
-
-
Clean Surface: Wash the area with soap and water; collect all wash water as hazardous waste.
Decision Logic Diagram
The following diagram illustrates the decision-making process for disposing of this compound to ensure compliance and safety.
Figure 1: Decision tree for the segregation and disposal of amino-acetophenone derivatives.
Regulatory Compliance & Transport
RCRA (USA)
While this compound is not explicitly listed on the P or U lists (40 CFR § 261.33), the generator is responsible for determining waste characteristics.
-
Waste Code Assignment: If the waste stream is ignitable (flash point <60°C due to solvents), assign D001 . If no solvents are present, it is typically classified as "Non-Regulated Chemical Waste" for transport but must still be incinerated due to toxicity.
-
Satellite Accumulation: Store in a closed container at or near the point of generation. Container must be under the control of the operator.
DOT (Department of Transportation)
For off-site transport, the pure solid is generally not regulated as a dangerous good unless testing proves specific acute toxicity. However, waste solutions are regulated based on the solvent.
-
Proper Shipping Name (Waste): Waste Flammable Liquid, n.o.s. (contains Acetone/Methanol) [if in solvent].
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[6] Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 3'-Aminoacetophenone (Analogous Hazard Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
